4-Hydroxy-3-nitrophenylacetic Acid-d5
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2,2-dideuterio-2-(2,3,6-trideuterio-4-hydroxy-5-nitrophenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO5/c10-7-2-1-5(4-8(11)12)3-6(7)9(13)14/h1-3,10H,4H2,(H,11,12)/i1D,2D,3D,4D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBHBHOSRLDPIHG-QUWGTZMWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC(=O)O)[N+](=O)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C([2H])([2H])C(=O)O)[2H])[N+](=O)[O-])O)[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90857808 | |
| Record name | [4-Hydroxy-3-nitro(~2~H_3_)phenyl](~2~H_2_)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90857808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
929709-59-1 | |
| Record name | [4-Hydroxy-3-nitro(~2~H_3_)phenyl](~2~H_2_)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90857808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Hydroxy-3-nitrophenylacetic Acid-d5
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological relevance of 4-Hydroxy-3-nitrophenylacetic Acid-d5 (NHPA-d5). This isotopically labeled compound is a valuable tool for researchers studying the metabolic fate of nitrotyrosine and its implications in various physiological and pathological processes.
Core Chemical Properties
This compound is the deuterated analog of 4-Hydroxy-3-nitrophenylacetic acid (NHPA), a known metabolite of nitrotyrosine. The incorporation of five deuterium (B1214612) atoms provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based quantitative studies.
Table 1: General Chemical Properties
| Property | Value | Source |
| Chemical Name | This compound | N/A |
| Synonyms | 4-Hydroxy-3-nitrobenzeneacetic Acid-d5, NHPA-d5, m-Nitro-p-hydroxyphenylacetic Acid-d5 | |
| CAS Number | 929709-59-1 | [1] |
| Molecular Formula | C₈H₂D₅NO₅ | |
| Molecular Weight | 202.18 g/mol | [] |
| Appearance | Light Yellow Solid | [] |
| Storage Temperature | 2-8°C Refrigerator or -20°C |
Table 2: Structural and Isotopic Information
| Property | Value | Source |
| IUPAC Name | 2-(4-hydroxy-3-nitrophenyl-2,5,6-d3)acetic-2,2-d2 acid | |
| InChI Key | QBHBHOSRLDPIHG-QUWGTZMWSA-N | |
| Isotopic Purity | ≥95% (Typical, but should be confirmed by lot-specific Certificate of Analysis) | [] |
Synthesis and Experimental Protocols
Experimental Protocol: Synthesis of Unlabeled 4-Hydroxy-3-nitrophenylacetic Acid [3]
This protocol describes the nitration of 4-hydroxyphenylacetic acid. For the synthesis of the d5 analog, a deuterated 4-hydroxyphenylacetic acid would be used as the starting material.
Materials:
-
4-Hydroxyphenylacetic acid (or its deuterated analog)
-
Glacial acetic acid
-
Nitric acid
-
Water
-
Ethanol (B145695) (for recrystallization)
Procedure:
-
Dissolve 4-hydroxyphenylacetic acid in glacial acetic acid and cool the solution to 10°C.
-
Slowly add nitric acid to the cooled solution while maintaining the temperature.
-
Allow the reaction mixture to warm to room temperature.
-
Pour the reaction mixture into water to precipitate the product.
-
Collect the solid product by filtration and wash with water.
-
Recrystallize the crude product from ethanol to yield pure 4-hydroxy-3-nitrophenylacetic acid.
Diagram 1: Synthesis Workflow
Caption: A generalized workflow for the synthesis of 4-Hydroxy-3-nitrophenylacetic acid.
Biological Significance and Signaling Pathways
4-Hydroxy-3-nitrophenylacetic acid is a urinary metabolite of nitrotyrosine. Nitrotyrosine is a marker of nitrative stress and is formed by the reaction of reactive nitrogen species (RNS), such as peroxynitrite, with tyrosine residues in proteins. Increased levels of nitrotyrosine have been associated with a variety of pathological conditions, including inflammation, neurodegenerative diseases, and cardiovascular disease.
The metabolic pathway involves the conversion of free nitrotyrosine to 3-nitro-4-hydroxyphenylacetic acid (NHPA), which is then excreted in the urine. Therefore, the quantification of NHPA (and its deuterated analog as an internal standard) in biological fluids can serve as a biomarker for in vivo nitrative stress.
Diagram 2: Nitrotyrosine Metabolism
Caption: The metabolic pathway from protein-bound nitrotyrosine to urinary NHPA.
Analytical Methodology
Due to its isotopic labeling, this compound is primarily used as an internal standard in mass spectrometry-based analytical methods, such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS), for the accurate quantification of endogenous NHPA in biological samples.
Table 3: Mass Spectrometry Data for Unlabeled 4-Hydroxy-3-nitrophenylacetic Acid
| m/z (Relative Intensity) | Source |
| 197 (M+), 152, 106, 77, 51 | [4][5] |
Note: This data is for the unlabeled compound and is provided for reference. The deuterated compound will exhibit a mass shift.
Safety and Handling
For the unlabeled 4-Hydroxy-3-nitrophenylacetic acid, the following safety information is available and should be considered as a guideline for handling the deuterated compound. A specific Safety Data Sheet (SDS) for the d5 variant should be consulted when available.
Table 4: Hazard Identification for Unlabeled 4-Hydroxy-3-nitrophenylacetic Acid
| Hazard Statement | Precautionary Statement | Source |
| Causes skin irritation. | Wash hands thoroughly after handling. Wear protective gloves. | [6] |
| Causes serious eye irritation. | Wear eye protection. | [6] |
| May cause respiratory irritation. | Avoid breathing dust. Use only in a well-ventilated area. | [6] |
Personal Protective Equipment (PPE):
-
Eyes: Safety glasses with side-shields or goggles.
-
Hands: Compatible chemical-resistant gloves.
-
Respiratory: NIOSH-approved respirator if dust is generated.
Conclusion
This compound is an essential tool for researchers investigating the role of nitrative stress in health and disease. Its use as an internal standard allows for precise and accurate quantification of its endogenous, unlabeled counterpart, NHPA, a key biomarker of nitrotyrosine metabolism. This guide provides a foundational understanding of its chemical properties, synthesis, and biological context to support its application in advanced research settings. Researchers should always refer to the lot-specific Certificate of Analysis for the most accurate quantitative information, including isotopic purity.
References
In-Depth Technical Guide to the Structure Elucidation of 4-Hydroxy-3-nitrophenylacetic Acid-d5
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the structure elucidation of 4-Hydroxy-3-nitrophenylacetic Acid-d5, a deuterated analog of a metabolite of Nitrotyrosine. The methodologies and data presented herein are foundational for researchers in drug metabolism, pharmacokinetics, and related fields where isotopically labeled standards are critical for quantitative analysis.
Chemical Structure and Isotopic Labeling
This compound is specifically labeled with five deuterium (B1214612) atoms. The IUPAC name, 2,2-dideuterio-2-(2,3,6-trideuterio-4-hydroxy-5-nitrophenyl)acetic acid, precisely defines the location of these labels on both the aromatic ring and the acetic acid side chain. This specific labeling pattern is crucial for its use as an internal standard in mass spectrometry-based quantification.
Synthesis Pathway
While the direct synthesis of this compound is not publicly detailed, a probable synthetic route can be inferred from the established synthesis of its non-deuterated analog. The synthesis of 4-Hydroxy-3-nitrophenylacetic acid involves the nitration of p-hydroxyphenylacetic acid.[1][2] To obtain the d5 analog, the synthesis would likely start from a deuterated precursor, p-hydroxyphenylacetic acid-d6, or involve a deuterium exchange step on the final compound under specific conditions.
Experimental Protocol: Synthesis of 4-Hydroxy-3-nitrophenylacetic Acid (Non-deuterated)
The following protocol describes the synthesis of the non-deuterated compound and serves as a basis for understanding the synthesis of the deuterated analog.
-
Dissolution: Dissolve 4-hydroxyphenylacetic acid (50 g, 0.32 mol) in 300 ml of glacial acetic acid.[2]
-
Nitration: Slowly add fuming nitric acid (100 ml) to the cooled solution.[2]
-
Reaction: Allow the mixture to warm to room temperature and react for 1 hour.[1]
-
Precipitation: Pour the reaction mixture into 1 liter of water to precipitate the product.[2]
-
Purification: Wash the separated solid with water and recrystallize from ethanol (B145695) to yield 4-hydroxy-3-nitrophenylacetic acid.[2]
Structure Elucidation via Spectroscopic Methods
The definitive structure of this compound is confirmed through a combination of mass spectrometry, nuclear magnetic resonance (NMR) spectroscopy, and infrared (IR) spectroscopy. The data is compared against the non-deuterated standard to confirm the positions of isotopic labeling.
Mass Spectrometry
Mass spectrometry is a primary technique for confirming the molecular weight and, by extension, the successful incorporation of deuterium atoms.
Expected High-Resolution Mass Spectrometry Data
| Ion | Non-deuterated Formula | Non-deuterated m/z (calculated) | d5 Formula | d5 m/z (calculated) |
| [M-H]⁻ | C₈H₆NO₅⁻ | 196.0251 | C₈HD₄NO₅⁻ | 201.0566 |
| [M+H]⁺ | C₈H₈NO₅⁺ | 198.0397 | C₈H₃D₅NO₅⁺ | 203.0712 |
| [M+Na]⁺ | C₈H₇NO₅Na⁺ | 220.0216 | C₈H₂D₅NO₅Na⁺ | 225.0531 |
The mass spectrum of the non-deuterated 4-Hydroxy-3-nitrophenylacetic acid shows a molecular ion peak at m/z 197.[3] For the d5 analog, a shift of +5 Da is expected, resulting in a molecular ion peak at m/z 202. The fragmentation pattern in the mass spectrum would also show corresponding shifts for fragments containing deuterium atoms, providing further evidence for the location of the labels.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for confirming the precise location of atoms within a molecule. In the case of this compound, both ¹H and ¹³C NMR would be informative.
¹H NMR Spectroscopy: The ¹H NMR spectrum of 4-Hydroxy-3-nitrophenylacetic acid would show signals for the aromatic protons and the methylene (B1212753) protons of the acetic acid side chain. In the spectrum of the d5 analog, the signals corresponding to the protons at positions 2, 5, and 6 of the phenyl ring and the two protons on the alpha-carbon of the acetic acid group would be absent due to their replacement with deuterium.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum of the d5 analog would show the signals for all eight carbon atoms. However, the signals for the deuterated carbons (C2, C5, C6, and the alpha-carbon) would appear as multiplets due to C-D coupling and would have significantly lower intensity compared to the non-deuterated carbons.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of the non-deuterated 4-Hydroxy-3-nitrophenylacetic acid exhibits characteristic absorptions for the hydroxyl, nitro, and carboxylic acid groups.[4] In the spectrum of the d5 analog, the most significant difference would be the appearance of C-D stretching vibrations at lower frequencies (around 2100-2260 cm⁻¹) compared to the C-H stretching vibrations (around 2800-3000 cm⁻¹).
Key IR Absorption Bands for Non-deuterated 4-Hydroxy-3-nitrophenylacetic Acid
| Functional Group | Wavenumber (cm⁻¹) |
| O-H stretch (phenol) | ~3400 |
| O-H stretch (carboxylic acid) | 2500-3300 (broad) |
| C-H stretch (aromatic) | ~3100 |
| C-H stretch (aliphatic) | ~2900 |
| C=O stretch (carboxylic acid) | ~1700 |
| N-O stretch (nitro) | ~1530 and ~1350 |
Physicochemical Properties
A summary of the key physicochemical properties of the non-deuterated 4-Hydroxy-3-nitrophenylacetic acid is provided below. These properties are expected to be very similar for the deuterated analog.
| Property | Value | Reference |
| Molecular Formula | C₈H₇NO₅ | [3] |
| Molecular Weight | 197.14 g/mol | [3] |
| Melting Point | 146-148 °C | [3] |
| Appearance | Yellow crystalline powder | [1] |
| Solubility | Soluble in ethanol | [3] |
| CAS Number | 10463-20-4 | [3] |
Conclusion
The structure of this compound can be unequivocally determined through a combination of modern analytical techniques. Mass spectrometry confirms the incorporation of five deuterium atoms, while NMR spectroscopy elucidates their precise locations. IR spectroscopy provides complementary information on the functional groups and the presence of C-D bonds. The synthesis is likely to follow the established route for the non-deuterated compound, utilizing a deuterated starting material. This comprehensive characterization is essential for its application as a reliable internal standard in scientific research.
References
Technical Guide: 4-Hydroxy-3-nitrophenylacetic Acid-d5 (CAS: 929709-59-1)
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Hydroxy-3-nitrophenylacetic Acid-d5 (d5-NHPA) is the deuterated form of 4-Hydroxy-3-nitrophenylacetic acid (NHPA), a known metabolite of 3-nitrotyrosine. As a stable isotope-labeled internal standard, d5-NHPA is a critical tool for the accurate quantification of NHPA in biological samples using mass spectrometry-based methods.[1][2] NHPA is a significant biomarker for monitoring nitrative stress, a condition implicated in the pathogenesis of numerous diseases. This guide provides a comprehensive overview of the technical details, experimental protocols, and relevant biological pathways associated with this compound.
Physicochemical Properties
The fundamental properties of this compound are summarized below. These values are compiled from various chemical suppliers and databases.[3][4]
| Property | Value |
| CAS Number | 929709-59-1 |
| Molecular Formula | C₈H₂D₅NO₅ |
| Molecular Weight | 202.18 g/mol |
| IUPAC Name | 2-(4-hydroxy-3-nitrophenyl-2,5,6-d3)acetic-2,2-d2 acid |
| Synonyms | 4-Hydroxy-3-nitrobenzeneacetic Acid-d5, NHPA-d5 |
| Appearance | Typically a yellow to orange crystalline powder |
| Storage Temperature | -20°C[5] |
| Shipping Temperature | Ambient |
Quantitative Data
Quantitative data for isotopically labeled standards, such as isotopic purity and chemical purity, are lot-specific and are provided in the Certificate of Analysis (CoA) from the supplier. While a specific CoA for this compound is not publicly available, a typical CoA for a high-quality deuterated standard would include the data presented in the table below. Researchers should always refer to the lot-specific CoA for the most accurate information.
| Parameter | Typical Specification |
| Chemical Purity (by HPLC) | ≥98% |
| Isotopic Enrichment | ≥99 atom % D |
| Mass Spectrometry | Consistent with structure |
| ¹H-NMR Spectroscopy | Consistent with structure |
Synthesis
A plausible synthetic workflow is outlined below:
Biological Significance and Metabolic Pathway
4-Hydroxy-3-nitrophenylacetic acid (NHPA) is a urinary metabolite of 3-nitrotyrosine, a biomarker of nitrative stress. Nitrative stress arises from an imbalance between the production of reactive nitrogen species (RNS) and the ability of the biological system to detoxify these reactive intermediates. The formation of NHPA can occur through two primary pathways:
-
Metabolism of free 3-nitrotyrosine: Free 3-nitrotyrosine, formed from the nitration of tyrosine by RNS, can be metabolized to NHPA.
-
Nitration of p-hydroxyphenylacetic acid (PHPA): Circulating PHPA, a metabolite of tyrosine, can be directly nitrated to form NHPA.
The following diagram illustrates the metabolic pathways leading to the formation of NHPA.
Experimental Protocols
The primary application of this compound is as an internal standard for the quantification of endogenous NHPA in biological matrices, most commonly urine, by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
General Experimental Workflow for Urinary NHPA Quantification
The following diagram outlines a typical workflow for the analysis of NHPA in urine samples.
Detailed Methodologies
The following protocols are based on established methods for the analysis of NHPA and similar metabolites.[1][2]
6.2.1. Sample Preparation
-
Sample Thawing and Centrifugation: Thaw frozen urine samples on ice. Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet any precipitate.
-
Internal Standard Spiking: To 1 mL of the urine supernatant, add a known concentration of this compound (e.g., 10 µL of a 1 µg/mL solution).
-
Solid Phase Extraction (SPE):
-
Condition an Oasis HLB SPE cartridge (or equivalent) with 1 mL of methanol (B129727) followed by 1 mL of deionized water.
-
Load the urine sample onto the conditioned cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Elute the analytes with 1 mL of methanol.
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase.
6.2.2. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is typically used.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the analytes, followed by a wash and re-equilibration step.
-
Flow Rate: 0.2-0.4 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray ionization (ESI) in negative ion mode is commonly used for the analysis of acidic compounds like NHPA.
-
Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for both endogenous NHPA and the d5-labeled internal standard. The exact m/z values will depend on the instrument and experimental conditions but will be based on the molecular weights of the parent and fragment ions.
-
6.2.3. Data Analysis
-
Construct a calibration curve using known concentrations of unlabeled NHPA spiked into a blank matrix (e.g., synthetic urine or a pooled urine sample with low endogenous NHPA).
-
Calculate the ratio of the peak area of endogenous NHPA to the peak area of the d5-NHPA internal standard for each sample and standard.
-
Determine the concentration of NHPA in the unknown samples by interpolating their peak area ratios against the calibration curve.
Safety and Handling
Researchers should consult the Safety Data Sheet (SDS) provided by the supplier for detailed information on the safe handling, storage, and disposal of this compound. As a general precaution, standard laboratory safety practices should be followed, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. The compound should be handled in a well-ventilated area.
Conclusion
This compound is an indispensable tool for researchers investigating the role of nitrative stress in health and disease. Its use as an internal standard enables the reliable and accurate quantification of its endogenous counterpart, NHPA, in complex biological matrices. This guide provides a foundational understanding of its properties, synthesis, biological relevance, and application in experimental research. For specific applications, further optimization of the described protocols may be necessary.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Simultaneous Detection of 3-Nitrotyrosine and 3-Nitro-4-hydroxyphenylacetic Acid in Human Urine by Online SPE LC-MS/MS and Their Association with Oxidative and Methylated DNA Lesions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. This compound (Major) [lgcstandards.com]
In-Depth Technical Guide: 4-Hydroxy-3-nitrophenylacetic Acid-d5
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of 4-Hydroxy-3-nitrophenylacetic Acid-d5, a deuterated analog of 4-Hydroxy-3-nitrophenylacetic acid. This isotopically labeled compound is a critical tool in various research applications, particularly in pharmacokinetic and metabolic studies.
Core Molecular Data
The key quantitative data for this compound and its non-deuterated form are summarized below. The inclusion of five deuterium (B1214612) atoms results in a predictable increase in the molecular weight of the molecule.
| Compound | Chemical Formula | Molecular Weight ( g/mol ) | CAS Number |
| This compound | C8H2D5NO5 | 202.18[1][2] | 929709-59-1[1][2] |
| 4-Hydroxy-3-nitrophenylacetic Acid | C8H7NO5 | 197.14[3][4][5][6][7] | 10463-20-4[3][5] |
Experimental Context and Applications
This compound serves as a labeled internal standard in mass spectrometry-based bioanalytical methods. Its utility stems from the fact that it is chemically identical to the endogenous compound but can be distinguished by its mass-to-charge ratio. This allows for precise quantification of the non-labeled analyte in complex biological matrices. 4-Hydroxy-3-nitrophenylacetic acid is a known metabolite of Nitrotyrosine.[]
Experimental Workflow: Isotope Dilution Mass Spectrometry
The general workflow for using this compound as an internal standard in a typical isotope dilution mass spectrometry experiment is outlined below. This method is the gold standard for quantitative analysis in metabolomics and pharmaceutical research.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. This compound (Major) [lgcstandards.com]
- 3. 4-Hydroxy-3-nitrophenylacetic acid [webbook.nist.gov]
- 4. 4-Hydroxy-3-nitrophenylacetic acid | C8H7NO5 | CID 447364 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-羟基-3-硝基苯乙酸 99% | Sigma-Aldrich [sigmaaldrich.com]
- 6. 4-Hydroxy-3-nitrophenylacetic acid, 99% | Fisher Scientific [fishersci.ca]
- 7. 4-Hydroxy-3-nitrophenylacetic acid (CAS 10463-20-4) - Chemical & Physical Properties by Cheméo [chemeo.com]
The Role of Deuterated 4-Hydroxy-3-nitrophenylacetic Acid in Advancing Research into Oxidative and Nitrative Stress
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Core Abstract: Deuterated 4-Hydroxy-3-nitrophenylacetic Acid serves a critical function as an internal standard for the precise quantification of its endogenous, non-deuterated counterpart, 4-Hydroxy-3-nitrophenylacetic acid (NHPA), in biological matrices. This stable isotope-labeled compound is indispensable for mass spectrometry-based analytical methods, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). Its use allows for the accurate measurement of NHPA, a key urinary biomarker for assessing in vivo nitrative and oxidative stress. This technical guide delineates the purpose, metabolic context, and analytical application of deuterated NHPA, providing researchers with the necessary information to employ this tool in their studies.
Introduction: The Significance of 4-Hydroxy-3-nitrophenylacetic Acid (NHPA) as a Biomarker
4-Hydroxy-3-nitrophenylacetic acid (NHPA) is a metabolite increasingly recognized for its role as a biomarker of nitrative stress.[1][2] Nitrative stress, characterized by an excess of reactive nitrogen species (RNS) such as peroxynitrite, can lead to the nitration of biological molecules, including proteins. A primary product of this process is 3-nitrotyrosine, which is subsequently metabolized to NHPA and excreted in the urine.[1][2]
However, research has revealed a dual origin for NHPA. Besides its formation from 3-nitrotyrosine, NHPA can also be generated through the direct nitration of p-hydroxyphenylacetic acid (PHPA), a metabolite of the amino acid tyrosine.[1][2] Given that the plasma concentration of PHPA is approximately 400-fold higher than that of free nitrotyrosine, the nitration of PHPA represents a significant, if not the major, pathway for NHPA formation in the body.[1][2]
This dual metabolic origin underscores the importance of precise and accurate quantification of NHPA to fully understand the dynamics of nitrative stress in various physiological and pathological states.
The Purpose of Deuterated 4-Hydroxy-3-nitrophenylacetic Acid
The primary and critical purpose of deuterated 4-Hydroxy-3-nitrophenylacetic acid (e.g., 4-Hydroxy-3-nitrophenylacetic Acid-d3) is to function as an internal standard in quantitative mass spectrometry.
In quantitative analytical chemistry, an internal standard is a substance that is added in a constant amount to all samples, calibration standards, and quality controls. The deuterated form of NHPA is an ideal internal standard because it is chemically identical to the analyte (endogenous NHPA) but has a different mass due to the presence of deuterium (B1214612) atoms. This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard.
The use of a deuterated internal standard corrects for variations that can occur during sample preparation, injection, and ionization in the mass spectrometer, thereby significantly improving the accuracy and precision of the quantification of endogenous NHPA.
Metabolic Pathways Leading to NHPA Formation
The formation of NHPA occurs via two primary metabolic routes, as illustrated in the diagram below. Understanding these pathways is crucial for interpreting the biological significance of measured NHPA levels.
References
4-Hydroxy-3-nitrophenylacetic Acid-d5 as a Metabolite of Nitrotyrosine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-Hydroxy-3-nitrophenylacetic Acid-d5 (NHPA-d5) and its role as a stable isotope-labeled internal standard for the quantification of 4-Hydroxy-3-nitrophenylacetic Acid (NHPA), a key metabolite of 3-nitrotyrosine (B3424624). 3-Nitrotyrosine is a well-established biomarker of nitrative stress, implicated in the pathophysiology of numerous inflammatory and neurodegenerative diseases. Accurate quantification of its metabolites is crucial for understanding disease mechanisms and for the development of novel therapeutic interventions. This document details the metabolic pathways leading to NHPA formation, provides in-depth experimental protocols for its quantification using liquid chromatography-tandem mass spectrometry (LC-MS/MS), and presents a summary of reported quantitative data in various biological contexts. Furthermore, this guide includes a detailed protocol for the synthesis of the deuterated internal standard, NHPA-d5, essential for precise and accurate quantification.
Introduction: The Significance of Nitrotyrosine and its Metabolism
Under conditions of oxidative and nitrative stress, reactive nitrogen species (RNS) such as peroxynitrite (ONOO⁻) can nitrate (B79036) the phenolic ring of tyrosine residues in proteins and free tyrosine, forming 3-nitrotyrosine (3-NT)[1]. This post-translational modification can alter protein structure and function and is considered a hallmark of cellular damage and inflammation[1]. The formation of 3-NT is implicated in a wide range of pathological conditions, including cardiovascular diseases, neurodegenerative disorders like Alzheimer's and Parkinson's disease, and various inflammatory diseases[2][].
Free 3-nitrotyrosine can be metabolized in vivo to 3-nitro-4-hydroxyphenylacetic acid (NHPA), which is subsequently excreted in the urine[1]. The measurement of urinary NHPA has been proposed as a non-invasive, time-integrated index of systemic nitrotyrosine formation. However, it is important to note that NHPA can also be formed through the nitration of p-hydroxyphenylacetic acid (PHPA), a metabolite of tyrosine. Due to the significantly higher plasma concentration of PHPA compared to free nitrotyrosine, the nitration of PHPA is a major contributor to urinary NHPA levels.
To accurately quantify NHPA in biological samples and distinguish its origins, the use of a stable isotope-labeled internal standard, such as this compound (NHPA-d5), is indispensable. NHPA-d5, with its deuterium-labeled phenyl ring and acetic acid side chain, co-elutes with the endogenous analyte but is distinguished by its higher mass, enabling precise quantification by mass spectrometry.
Metabolic Pathways of Nitrotyrosine Formation and Catabolism
The formation of 3-nitrotyrosine is a complex process involving multiple enzymatic and non-enzymatic pathways. The primary mechanism involves the reaction of tyrosine with potent nitrating agents derived from nitric oxide (•NO).
Formation of 3-Nitrotyrosine
One of the major pathways for tyrosine nitration involves the formation of peroxynitrite (ONOO⁻) from the rapid reaction of nitric oxide (•NO) with superoxide (B77818) radicals (O₂⁻•)[1]. Peroxynitrite, in its protonated form (ONOOH), can directly nitrate tyrosine residues.
Another significant pathway, particularly in inflammatory settings, is mediated by the enzyme myeloperoxidase (MPO). MPO, released by neutrophils and other phagocytic cells, utilizes hydrogen peroxide (H₂O₂) and nitrite (B80452) (NO₂⁻) to generate reactive nitrogen species that nitrate tyrosine[4][5].
The following diagram illustrates the key pathways leading to the formation of 3-nitrotyrosine.
References
- 1. LC/MS/MS Method Package for Short Chain Fatty Acids : Shimadzu Scientific Instruments [ssi.shimadzu.com]
- 2. researchgate.net [researchgate.net]
- 4. prepchem.com [prepchem.com]
- 5. Simultaneous Detection of 3-Nitrotyrosine and 3-Nitro-4-hydroxyphenylacetic Acid in Human Urine by Online SPE LC-MS/MS and Their Association with Oxidative and Methylated DNA Lesions - PubMed [pubmed.ncbi.nlm.nih.gov]
4-Hydroxy-3-nitrophenylacetic Acid: A Technical Guide to its Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Hydroxy-3-nitrophenylacetic acid (NHPA), a nitrated derivative of 4-hydroxyphenylacetic acid, holds significant importance across diverse fields of biological research. In immunology, it is widely utilized as the hapten (4-hydroxy-3-nitrophenyl)acetyl (NP) to investigate fundamental processes of B cell activation, affinity maturation, and the generation of immunological memory. Furthermore, NHPA serves as a crucial biomarker for monitoring nitrosative stress, as it is a stable downstream metabolite of 3-nitrotyrosine (B3424624), a marker for protein damage induced by reactive nitrogen species. This technical guide provides an in-depth exploration of the biological roles of NHPA, detailing its involvement in signaling pathways, presenting key quantitative data, and outlining relevant experimental protocols.
Introduction
4-Hydroxy-3-nitrophenylacetic acid is a yellow crystalline powder with the chemical formula C₈H₇NO₅.[1][2] Its biological relevance stems from two primary areas of study: immunology and the investigation of oxidative and nitrosative stress. As the hapten NP, it has been instrumental in elucidating the mechanisms of humoral immunity. When conjugated to a carrier protein such as Keyhole Limpet Hemocyanin (KLH), NP-KLH serves as a potent immunogen to study the generation of specific antibodies.[3][4][5][6][7] In a different context, NHPA is a urinary metabolite that can indicate in vivo formation of 3-nitrotyrosine, providing a non-invasive measure of nitrosative stress implicated in various pathological conditions.
Immunological Significance as the Hapten (4-hydroxy-3-nitrophenyl)acetyl (NP)
The NP-hapten system is a cornerstone model in immunology for studying the adaptive immune response. By immunizing model organisms, typically mice, with NP conjugated to a carrier protein, researchers can track the activation and evolution of NP-specific B cells.
B Cell Activation and Signaling
The binding of an NP-conjugated antigen to the B cell receptor (BCR) on the surface of a B cell is the initial step in a complex signaling cascade that leads to B cell activation, proliferation, and differentiation.[8][9] This process involves the cross-linking of BCRs, which triggers the phosphorylation of Immunoreceptor Tyrosine-based Activation Motifs (ITAMs) within the Igα/Igβ signaling components of the BCR complex by Src-family kinases such as Lyn, Fyn, and Blk.[8][9][10]
This initial phosphorylation event initiates the formation of a "signalosome," a multi-protein complex that includes the spleen tyrosine kinase (Syk) and Bruton's tyrosine kinase (Btk).[11][12] The signalosome amplifies and diversifies the initial signal, leading to the activation of several downstream pathways, including the Phospholipase Cγ2 (PLCγ2), Phosphoinositide 3-kinase (PI3K), and Ras-MAPK pathways.[11][13] These pathways ultimately culminate in changes in gene expression, leading to B cell proliferation and differentiation into antibody-secreting plasma cells and memory B cells.
Affinity Maturation
A key feature of the adaptive immune response is affinity maturation, the process by which B cells produce antibodies with progressively higher affinity for the antigen upon repeated exposure.[14] This occurs within specialized microstructures in secondary lymphoid organs called germinal centers. Inside the germinal center, B cells undergo somatic hypermutation, where the genes encoding the antibody variable regions are intentionally mutated at a high rate.[15]
These mutated B cells then compete for binding to the NP-antigen presented by follicular dendritic cells. B cells with higher affinity BCRs are more successful at capturing and internalizing the antigen, which they then process and present to T follicular helper cells. This leads to the preferential survival and proliferation of B cells producing high-affinity antibodies.[14][15][16]
Quantitative Data: Antibody Affinity
The affinity of an antibody for its antigen is quantified by the dissociation constant (Kd), with a lower Kd value indicating a higher affinity.[17][18] The NP-system is ideal for studying affinity maturation because the affinities of anti-NP antibodies can span several orders of magnitude.
| Antibody Specificity | Typical Kd (M) | Stage of Immune Response | Reference |
| Low-affinity anti-NP | 10⁻⁶ - 10⁻⁷ | Primary | [17] |
| High-affinity anti-NP | 10⁻⁹ - 10⁻¹² | Secondary/Mature | [17] |
| Anti-NP mAb HB65 | 1.2 x 10⁻⁷ | - | [19] |
Role as a Biomarker of Nitrosative Stress
Nitrosative stress occurs when there is an imbalance between the production of reactive nitrogen species (RNS) and the ability of the body to detoxify these reactive intermediates. A key event in nitrosative stress is the nitration of tyrosine residues in proteins to form 3-nitrotyrosine. 3-Nitrotyrosine itself can be metabolized to NHPA, which is then excreted in the urine.[20]
Metabolic Pathway
The formation of NHPA as a biomarker of nitrosative stress begins with the production of RNS, such as peroxynitrite (ONOO⁻), which is formed from the reaction of nitric oxide (•NO) and superoxide (B77818) (O₂⁻•). Peroxynitrite can nitrate (B79036) free tyrosine or tyrosine residues within proteins to form 3-nitrotyrosine. The free 3-nitrotyrosine is then metabolized to NHPA.
Clinical Relevance
Elevated levels of urinary NHPA have been associated with several pathological conditions characterized by increased nitrosative stress. The measurement of NHPA can, therefore, serve as a non-invasive tool to monitor disease activity and therapeutic interventions.
| Disease/Condition | Observation | Reference |
| Small-bowel disease | Elevated urinary 4-hydroxyphenylacetic acid (a related compound) used as a screening marker. | [21] |
| Autism Spectrum Disorders | Elevated urinary 3-hydroxyphenylacetic acid (an isomer) has been reported. | [20] |
| Tyrosinemia | Increased urinary excretion of 4-hydroxyphenylacetic acid and its derivatives. | [22][23] |
Antibacterial Activity
Recent studies have indicated that NHPA possesses antibacterial properties. This activity is attributed to its ability to disrupt the bacterial cell membrane and interfere with the expression of virulence factors. While the exact mechanisms are still under investigation, this opens up potential avenues for the development of new antimicrobial agents.
Experimental Protocols
Immunization of Mice with NP-KLH
This protocol describes a general procedure for immunizing mice to generate a robust anti-NP antibody response.
Materials:
-
NP-KLH conjugate
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
Phosphate-buffered saline (PBS), sterile
-
Syringes and needles (23-25 gauge)
Procedure:
-
Primary Immunization (Day 0):
-
Booster Immunization (Day 14-21):
-
Serum Collection:
Enzyme-Linked Immunosorbent Assay (ELISA) for Anti-NP Antibodies
This protocol outlines a standard indirect ELISA to determine the titer of anti-NP antibodies in serum samples.
Materials:
-
NP-BSA (Bovine Serum Albumin) conjugate for coating
-
96-well ELISA plates
-
Blocking buffer (e.g., 5% skim milk or BSA in PBS-Tween 20)
-
Wash buffer (PBS with 0.05% Tween 20)
-
Serum samples from immunized and control mice
-
Enzyme-conjugated secondary antibody (e.g., anti-mouse IgG-HRP)
-
Substrate (e.g., TMB)
-
Stop solution (e.g., 2M H₂SO₄)
-
Microplate reader
Procedure:
-
Coating:
-
Washing:
-
Blocking:
-
Washing:
-
Wash the plate three times with wash buffer.
-
-
Primary Antibody Incubation:
-
Add serial dilutions of the serum samples to the wells and incubate for 1-2 hours at room temperature.[24]
-
-
Washing:
-
Wash the plate three times with wash buffer.
-
-
Secondary Antibody Incubation:
-
Add the enzyme-conjugated secondary antibody and incubate for 1 hour at room temperature.[27]
-
-
Washing:
-
Wash the plate five times with wash buffer.
-
-
Substrate Development:
-
Add the substrate and incubate in the dark until a color change is observed.[26]
-
-
Stopping the Reaction:
-
Add the stop solution.
-
-
Reading:
-
Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).[26]
-
In Vitro B Cell Activation Assay
This protocol describes a method to activate B cells in vitro using NP-conjugated antigens.
Materials:
-
Splenocytes from a mouse (e.g., C57BL/6)
-
NP-Ficoll or other multivalent NP-antigen
-
B cell culture medium (e.g., RPMI-1640 with supplements)
-
Cell culture plates
-
Flow cytometer
-
Antibodies for flow cytometry (e.g., anti-B220, anti-CD69, anti-CD86)
Procedure:
-
B Cell Isolation:
-
Isolate splenocytes from a mouse and, if desired, enrich for B cells using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).
-
-
Cell Culture:
-
Plate the B cells at a desired density in a cell culture plate.
-
-
Stimulation:
-
Incubation:
-
Incubate the cells for 24-72 hours at 37°C in a CO₂ incubator.
-
-
Analysis:
Conclusion
4-Hydroxy-3-nitrophenylacetic acid is a molecule of considerable biological importance. Its role as the hapten NP has been invaluable in shaping our understanding of the humoral immune response, particularly the intricate processes of B cell activation and affinity maturation. Concurrently, its identity as a metabolite of 3-nitrotyrosine positions it as a key biomarker for nitrosative stress, with potential applications in the diagnosis and monitoring of a range of diseases. The experimental protocols detailed in this guide provide a framework for researchers to further investigate the multifaceted roles of this compound. Future research into its antibacterial properties may also unveil new therapeutic opportunities.
References
- 1. 4-HYDROXY-3-NITROPHENYLACETIC ACID | 10463-20-4 [chemicalbook.com]
- 2. A13858.14 [thermofisher.com]
- 3. Immunization protocol. EuroMAbNet [euromabnet.com]
- 4. Hooke - Protocols - Immunization of Mice for Production of Antigen-Specific Antibodies [hookelabs.com]
- 5. hookelabs.com [hookelabs.com]
- 6. Immunization of mice with the self-peptide ACBP coupled to keyhole limpet hemocyanin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. B-cell receptor - Wikipedia [en.wikipedia.org]
- 9. Mechanisms of B Cell Receptor Activation and Responses to B Cell Receptor Inhibitors in B Cell Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 11. B Cell Receptor Signaling | Cell Signaling Technology [cellsignal.com]
- 12. youtube.com [youtube.com]
- 13. m.youtube.com [m.youtube.com]
- 14. researchgate.net [researchgate.net]
- 15. Frontiers | A paradigm shift in simulating affinity maturation to elicit broadly neutralizing antibodies [frontiersin.org]
- 16. Intrinsic properties of human germinal-center B cells set antigen-affinity thresholds - PMC [pmc.ncbi.nlm.nih.gov]
- 17. creative-diagnostics.com [creative-diagnostics.com]
- 18. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 19. Analysis of polyclonal and monoclonal antibody to the influenza virus nucleoprotein in different oligomeric states - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Urinary 3-(3-Hydroxyphenyl)-3-hydroxypropionic Acid, 3-Hydroxyphenylacetic Acid, and 3-Hydroxyhippuric Acid Are Elevated in Children with Autism Spectrum Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Measurement of 4-hydroxyphenylacetic aciduria as a screening test for small-bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. 4-hydroxyphenylacetic aciduria (Concept Id: C1848680) - MedGen - NCBI [ncbi.nlm.nih.gov]
- 23. Urinary D-4-hydroxyphenyllactate, D-phenyllactate and D-2-hydroxyisocaproate, abnormalities of bacterial origin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. ELISA Protocol | Rockland [rockland.com]
- 25. researchgate.net [researchgate.net]
- 26. Enzyme-linked Immunosorbent Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 27. ELISA - Enzyme-Linked ImmunoSorbent Assay Protocol | Aviva Systems Biology | Avivasysbio.com [avivasysbio.com]
- 28. Protocol for in vitro BCR-mediated plasma cell differentiation and purification of chromatin-associated proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 29. B Cell Activation Functional Assay | Thermo Fisher Scientific - HK [thermofisher.com]
- 30. Optimized Protocols for In-Vitro T-Cell-Dependent and T-Cell-Independent Activation for B-Cell Differentiation Studies Using Limited Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 31. bio-rad-antibodies.com [bio-rad-antibodies.com]
An In-depth Technical Guide to the Safety of 4-Hydroxy-3-nitrophenylacetic Acid-d5
This technical guide provides a comprehensive overview of the safety data for 4-Hydroxy-3-nitrophenylacetic Acid-d5, a deuterated analogue of 4-Hydroxy-3-nitrophenylacetic acid. The information is intended for researchers, scientists, and professionals in drug development who may handle this compound. It is important to note that while this document provides detailed safety information, much of the toxicological data is based on the non-deuterated parent compound, as specific in-depth studies on the deuterated version are not widely available.
Chemical and Physical Properties
This compound is a stable isotope-labeled compound used in various research applications, including as an internal standard in mass spectrometry.[1][2] Its physical and chemical properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C₈H₂D₅NO₅ | [1][2] |
| Molecular Weight | 202.18 g/mol | [1][2] |
| Appearance | Light Yellow Solid | |
| Melting Point | 146-148 °C (for non-deuterated) | [3] |
| Solubility | Soluble in ethanol (B145695) (5%, clear, yellow to orange for non-deuterated) | [3] |
| Storage Temperature | 2-8°C Refrigerator |
Hazard Identification and GHS Classification
The hazard classification for 4-Hydroxy-3-nitrophenylacetic Acid is based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are related to irritation and potential organ toxicity with repeated exposure.[4]
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | 3 (Respiratory tract irritation) | H335: May cause respiratory irritation |
| Acute Toxicity (Oral, Dermal, Inhalation) | 4 | H302 + H312 + H332: Harmful if swallowed, in contact with skin or if inhaled |
| Specific Target Organ Toxicity (Repeated Exposure) | 2 | H373: May cause damage to organs (Kidney, Liver) through prolonged or repeated exposure if swallowed |
| Hazardous to the Aquatic Environment (Acute Hazard) | 3 | H402: Harmful to aquatic life |
Hazard Pictograms:
Caption: GHS Hazard Pictograms: Exclamation Mark and Health Hazard.
Experimental Protocols and Handling
While specific experimental protocols for toxicological studies on the deuterated compound are not available, the following handling and safety precautions are derived from safety data sheets for the parent compound and are considered best practice.
Workflow for Safe Handling:
Caption: A generalized workflow for the safe handling of chemical compounds.
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear tightly fitting safety goggles.[6]
-
Skin Protection: Wear protective gloves and a lab coat.[5][6]
-
Respiratory Protection: Use a respirator if dust is generated.
Engineering Controls:
First-Aid Measures:
-
If Inhaled: Move the person to fresh air.[6]
-
In Case of Skin Contact: Wash off with plenty of soap and water.[5]
-
In Case of Eye Contact: Rinse cautiously with water for several minutes.[6]
-
If Swallowed: Rinse mouth with water.[6] In all cases of exposure, seek medical attention if symptoms persist.[5]
Toxicological Information
The toxicological properties of 4-Hydroxy-3-nitrophenylacetic Acid have not been fully investigated.[5] The available information suggests that it is harmful if swallowed, inhaled, or comes into contact with the skin. Prolonged or repeated exposure may cause damage to the kidneys and liver.
Potential Signaling Pathway Interaction:
While no specific signaling pathways have been definitively identified for this compound, its parent compound is a metabolite of nitrotyrosine.[1] Nitrotyrosine is a marker of nitrosative stress, which is implicated in various pathological conditions. The metabolism of nitrotyrosine could potentially interact with pathways related to oxidative stress and cellular damage.
Caption: The metabolic relationship of Nitrotyrosine to 4-Hydroxy-3-nitrophenylacetic Acid.
Stability and Reactivity
The compound is stable under recommended storage conditions.[1] It is incompatible with strong oxidizing agents.[5] Hazardous decomposition products under fire conditions include carbon monoxide, carbon dioxide, and nitrogen oxides.[5]
Disposal Considerations
Dispose of this chemical in accordance with federal, state, and local environmental regulations.[6] Do not empty into drains.[5]
This guide is intended to provide a summary of the available safety information for this compound. It is crucial for all users to consult the original Safety Data Sheet provided by the supplier and to conduct a thorough risk assessment before handling this chemical.
References
Commercial Suppliers of 4-Hydroxy-3-nitrophenylacetic Acid-d5: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the commercial availability and technical specifications of 4-Hydroxy-3-nitrophenylacetic Acid-d5 (d5-4H3NPAA). This deuterated internal standard is crucial for the accurate quantification of its endogenous, non-labeled counterpart, a key biomarker in studies related to oxidative stress and nitrative damage. This document outlines commercial suppliers, presents key quantitative data in a comparative format, details a representative experimental protocol for its use, and illustrates the relevant biochemical pathways and experimental workflows.
Introduction
4-Hydroxy-3-nitrophenylacetic acid (4H3NPAA) is a urinary metabolite of nitrotyrosine.[1] Its levels are often measured as an indicator of in vivo formation of reactive nitrogen species (RNS) and associated oxidative damage to proteins. Accurate and precise quantification of 4H3NPAA in biological matrices is paramount for research in toxicology, pharmacology, and clinical diagnostics. The use of a stable isotope-labeled internal standard, such as this compound, is essential to correct for matrix effects and variations in sample processing and instrument response in mass spectrometry-based analytical methods.
Commercial Suppliers and Quantitative Data
Several chemical suppliers offer this compound. The following table summarizes the available quantitative data from prominent commercial sources to facilitate comparison and procurement. Please note that pricing and availability are subject to change and may require user registration on the supplier's website.
| Supplier | Catalog Number | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Isotopic Enrichment |
| Pharmaffiliates | 929709-59-1-PASTI | 929709-59-1 | C₈H₂D₅NO₅ | 202.18 | High Purity | Not Specified |
| LGC Standards (Toronto Research Chemicals) | H948687 | 929709-59-1 | C₈H₂D₅NO₅ | 202.18 | Not Specified | Not Specified |
| BOC Sciences | 929709-59-1 | 929709-59-1 | C₈H₂D₅NO₅ | 202.18 | ≥95% | Not Specified |
| Alfa Chemistry | ACM929709591 | 929709-59-1 | C₈H₂D₅NO₅ | 202.18 | Not Specified | Not Specified |
| Sigma-Aldrich | AABH9A2215BD | 929709-59-1 | C₈H₂D₅NO₅ | 202.18 | Not Specified | Not Specified |
Biochemical Formation of 4-Hydroxy-3-nitrophenylacetic Acid
4-Hydroxy-3-nitrophenylacetic acid is formed in vivo through two primary pathways, both indicative of nitrative stress. The diagram below illustrates these formation routes.
Caption: Formation pathways of 4-Hydroxy-3-nitrophenylacetic Acid.
As depicted, 4H3NPAA can be formed through the metabolism of nitrotyrosine, a product of protein nitration.[2] Alternatively, it can be generated by the direct nitration of p-hydroxyphenylacetic acid (PHPA), a metabolite of tyrosine, by reactive nitrogen species such as peroxynitrite (ONOO⁻).[2]
Experimental Protocols
The following is a representative protocol for the quantification of 4-Hydroxy-3-nitrophenylacetic acid in human urine using this compound as an internal standard, adapted from a published LC-MS/MS method.[3]
1. Sample Preparation
-
Thawing and Centrifugation: Thaw frozen urine samples at room temperature. Centrifuge at 10,000 x g for 10 minutes at 4°C to remove particulate matter.
-
Internal Standard Spiking: To 100 µL of the urine supernatant, add 10 µL of a working solution of this compound (concentration to be optimized based on instrument sensitivity, e.g., 1 ng/mL).
-
Dilution: Dilute the sample with 890 µL of the initial mobile phase (e.g., 0.1% formic acid in water).
-
Vortexing: Vortex the mixture for 30 seconds.
-
Filtration: Filter the sample through a 0.22 µm syringe filter into an autosampler vial.
2. LC-MS/MS Analysis
-
Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.6 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A suitable gradient to separate the analyte from matrix interferences (e.g., 5% B to 95% B over 5 minutes).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometry (MS) System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Negative Mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
4-Hydroxy-3-nitrophenylacetic Acid: Precursor ion (m/z) -> Product ion (m/z). To be determined by direct infusion and optimization.
-
This compound: Precursor ion (m/z) -> Product ion (m/z). To be determined by direct infusion and optimization.
-
-
Optimization: Optimize cone voltage, collision energy, and other MS parameters for maximum signal intensity.
-
3. Quantification
-
Calibration Curve: Prepare a series of calibration standards by spiking known concentrations of 4-Hydroxy-3-nitrophenylacetic acid into a surrogate matrix (e.g., charcoal-stripped urine or 0.1% formic acid in water). Spike each calibrator with the same concentration of this compound as the samples.
-
Data Analysis: Calculate the peak area ratio of the analyte to the internal standard for each calibrator and sample. Construct a calibration curve by plotting the peak area ratio against the concentration of the calibrators. Determine the concentration of 4-Hydroxy-3-nitrophenylacetic acid in the samples by interpolating their peak area ratios from the calibration curve.
Experimental Workflow
The following diagram illustrates a typical workflow for a bioanalytical study involving the quantification of 4-Hydroxy-3-nitrophenylacetic acid using its deuterated analog.
Caption: Bioanalytical workflow for 4H3NPAA quantification.
This workflow highlights the critical role of this compound in the sample preparation step to ensure accurate and reliable quantification of the target analyte in complex biological matrices.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Nitration of endogenous para-hydroxyphenylacetic acid and the metabolism of nitrotyrosine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Simultaneous Detection of 3-Nitrotyrosine and 3-Nitro-4-hydroxyphenylacetic Acid in Human Urine by Online SPE LC-MS/MS and Their Association with Oxidative and Methylated DNA Lesions - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for 4-Hydroxy-3-nitrophenylacetic Acid-d5 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of 4-Hydroxy-3-nitrophenylacetic Acid-d5 (NHPA-d5) as an internal standard for the quantitative analysis of 4-Hydroxy-3-nitrophenylacetic acid (NHPA) in biological matrices by liquid chromatography-tandem mass spectrometry (LC-MS/MS). NHPA is a key metabolite of nitrotyrosine, a biomarker for nitrative stress, which is implicated in the pathogenesis of various diseases. Accurate quantification of NHPA is crucial for understanding the role of nitrative stress in health and disease.
Introduction
4-Hydroxy-3-nitrophenylacetic acid (NHPA) is a urinary metabolite of 3-nitrotyrosine. The measurement of urinary NHPA can serve as a time-integrated index of in vivo nitrotyrosine formation.[1] However, NHPA can also be formed through the nitration of the tyrosine metabolite p-hydroxyphenylacetic acid (PHPA).[1] Given that the plasma concentration of PHPA is significantly higher than that of free nitrotyrosine, the nitration of PHPA is a major pathway for NHPA formation.[1]
Stable isotope-labeled internal standards are the gold standard for quantitative mass spectrometry, as they correct for variability in sample preparation and instrument response. This compound, with deuterium (B1214612) atoms incorporated into its structure, co-elutes with the unlabeled analyte and exhibits identical ionization and fragmentation behavior, ensuring the highest accuracy and precision in quantification.
Application: Quantification of NHPA in Human Urine
This protocol details a validated method for the quantification of NHPA in human urine using online solid-phase extraction (SPE) coupled with LC-MS/MS.
Experimental Protocol
1. Materials and Reagents
-
4-Hydroxy-3-nitrophenylacetic acid (NHPA) standard
-
This compound (NHPA-d5) internal standard
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Solid-phase extraction cartridges (e.g., Oasis HLB)
2. Standard Solution Preparation
-
Prepare stock solutions of NHPA and NHPA-d5 in methanol at a concentration of 1 mg/mL.
-
Prepare a series of working standard solutions of NHPA by serial dilution of the stock solution with a constant concentration of NHPA-d5.
3. Sample Preparation (Solid-Phase Extraction)
-
Thaw frozen urine samples at room temperature.
-
Centrifuge the urine samples to remove any particulate matter.
-
To 1 mL of urine, add the NHPA-d5 internal standard solution.
-
Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the urine sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.
-
Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
4. LC-MS/MS Conditions
-
Liquid Chromatography:
-
Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is suitable.
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A linear gradient from 5% to 95% B over several minutes is a good starting point. The exact gradient should be optimized for the specific column and system.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode
-
Multiple Reaction Monitoring (MRM) Transitions: The following transitions should be monitored. The collision energies should be optimized for the specific instrument.
-
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| 4-Hydroxy-3-nitrophenylacetic acid (NHPA) | 196.0 | 152.0 |
| This compound (NHPA-d5) | 201.1 | 157.1 |
5. Data Analysis
-
Construct a calibration curve by plotting the peak area ratio of NHPA to NHPA-d5 against the concentration of the NHPA standards.
-
Determine the concentration of NHPA in the urine samples from the calibration curve.
Quantitative Data Summary
The following table summarizes the performance characteristics of the described method for the analysis of NHPA in human urine.
| Parameter | Value |
| Limit of Quantification (LOQ) | 2.5 pg/mL |
| Inter-day Imprecision | <15% |
| Intra-day Imprecision | <15% |
| Mean Relative Recovery | 90-98% |
Visualizations
Metabolic Pathway of Nitrotyrosine
Caption: Metabolic pathways leading to the formation of 4-Hydroxy-3-nitrophenylacetic acid (NHPA).
Experimental Workflow for NHPA Quantification
Caption: Experimental workflow for the quantification of NHPA in urine using an internal standard.
References
Application Note: Quantitative Analysis of 4-Hydroxy-3-nitrophenylacetic Acid in Human Urine using LC-MS/MS
Abstract
This application note presents a detailed and robust method for the quantitative analysis of 4-Hydroxy-3-nitrophenylacetic Acid (NHPA) in human urine using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). NHPA is a significant biomarker, as it is a metabolite of nitrotyrosine, and its presence in urine is an indicator of nitrative stress.[1][2][3] This method provides the high sensitivity and selectivity required for the precise quantification of NHPA in complex biological matrices. The protocol described herein includes a comprehensive guide to sample preparation, detailed LC-MS/MS parameters, and method validation data, making it suitable for researchers, scientists, and professionals in drug development and clinical research.
Introduction
4-Hydroxy-3-nitrophenylacetic acid (NHPA) is a metabolite formed through the metabolic processing of 3-nitrotyrosine.[1][2][3] It can also be formed by the nitration of the circulating tyrosine metabolite, p-hydroxyphenylacetic acid (PHPA).[1][2] The measurement of urinary NHPA can serve as a time-integrated index of nitrotyrosine formation in the body. This application note details a validated LC-MS/MS method for the reliable quantification of NHPA in human urine, offering a valuable tool for studies involving oxidative and nitrative stress.
Experimental Protocols
Sample Preparation
A solid-phase extraction (SPE) method is employed for the purification and enrichment of NHPA from human urine samples.[3]
Materials:
-
Human urine samples
-
4-Hydroxy-3-nitrophenylacetic Acid-d5 (Internal Standard, IS)
-
Methanol (B129727) (LC-MS grade)
-
Water (LC-MS grade)
-
Formic Acid (LC-MS grade)
-
SPE cartridges (e.g., C18, 100 mg)
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Thaw frozen urine samples to room temperature and vortex for 30 seconds.
-
To 1 mL of urine, add the internal standard (this compound) to a final concentration of 10 ng/mL.
-
Condition the SPE cartridge by washing with 3 mL of methanol followed by 3 mL of water.
-
Load the urine sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 3 mL of 5% methanol in water to remove polar interferences.
-
Dry the cartridge under a gentle stream of nitrogen for 10 minutes.
-
Elute the analyte and internal standard with 3 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase (95:5 Water:Methanol with 0.1% Formic Acid).
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography
System: UHPLC system Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) Mobile Phase A: 0.1% Formic Acid in Water Mobile Phase B: 0.1% Formic Acid in Methanol Flow Rate: 0.3 mL/min Column Temperature: 40°C Injection Volume: 5 µL
Gradient Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 1.0 | 95 | 5 |
| 8.0 | 20 | 80 |
| 8.1 | 5 | 95 |
| 10.0 | 5 | 95 |
| 10.1 | 95 | 5 |
| 12.0 | 95 | 5 |
Mass Spectrometry
System: Triple Quadrupole Mass Spectrometer Ionization Mode: Electrospray Ionization (ESI), Negative Scan Type: Multiple Reaction Monitoring (MRM)
MRM Transitions and Optimized Parameters:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| NHPA | 196.0 | 152.0 | 150 | -20 |
| NHPA (Qualifier) | 196.0 | 106.0 | 150 | -25 |
| NHPA-d5 (IS) | 201.0 | 157.0 | 150 | -20 |
Note: Collision energies should be optimized for the specific instrument being used.
Data Presentation
The quantitative performance of this method has been validated and key parameters are summarized in the table below.[3]
| Parameter | Result |
| Linearity Range | 0.01 - 100 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Quantification (LOQ) | 2.5 pg/mL |
| Accuracy (% Recovery) | 90 - 98% |
| Precision (%RSD) | < 15% |
Visualizations
Caption: Experimental workflow for the quantitative analysis of NHPA.
Caption: Metabolic pathways leading to the formation of NHPA.
References
- 1. Nitration of endogenous para-hydroxyphenylacetic acid and the metabolism of nitrotyrosine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. portlandpress.com [portlandpress.com]
- 3. Simultaneous Detection of 3-Nitrotyrosine and 3-Nitro-4-hydroxyphenylacetic Acid in Human Urine by Online SPE LC-MS/MS and Their Association with Oxidative and Methylated DNA Lesions - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Mass Spectrometric Analysis of 4-Hydroxy-3-nitrophenylacetic Acid-d5
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Hydroxy-3-nitrophenylacetic acid (NHPA) is a key metabolite of 3-nitrotyrosine (B3424624) (3-NTYR), a biomarker for nitrative stress and inflammation. Monitoring the levels of NHPA in biological fluids provides valuable insights into disease pathogenesis and the efficacy of therapeutic interventions. 4-Hydroxy-3-nitrophenylacetic Acid-d5 is the stable isotope-labeled internal standard used for the accurate quantification of NHPA by mass spectrometry. This document provides a detailed protocol for the analysis of this compound and, by extension, the quantification of endogenous 4-Hydroxy-3-nitrophenylacetic acid using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Metabolic Pathway of 4-Hydroxy-3-nitrophenylacetic Acid
4-Hydroxy-3-nitrophenylacetic acid is formed in vivo through the metabolism of free 3-nitrotyrosine.[1] 3-Nitrotyrosine itself is a product of tyrosine nitration by reactive nitrogen species (RNS) such as peroxynitrite, which are generated during oxidative stress and inflammation.[1] Therefore, the quantification of NHPA serves as an indirect measure of nitrative stress.
Caption: Metabolic pathway of 4-Hydroxy-3-nitrophenylacetic acid formation.
Experimental Protocol
This protocol is adapted from a validated method for the analysis of NHPA in human urine.[2]
Materials and Reagents
-
This compound (Internal Standard)
-
4-Hydroxy-3-nitrophenylacetic Acid (Analytical Standard)
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB)
Sample Preparation: Solid-Phase Extraction (SPE)
-
Sample Pre-treatment: To 1 mL of urine, add the this compound internal standard.
-
SPE Cartridge Conditioning: Condition the SPE cartridge with 3 mL of methanol followed by 3 mL of ultrapure water.
-
Sample Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 3 mL of ultrapure water.
-
Elution: Elute the analytes with 3 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase.
Liquid Chromatography (LC) Conditions
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.3 mL/min
-
Gradient:
-
0-1 min: 5% B
-
1-5 min: 5-95% B
-
5-7 min: 95% B
-
7.1-10 min: 5% B
-
-
Injection Volume: 10 µL
Mass Spectrometry (MS) Conditions
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
Multiple Reaction Monitoring (MRM) Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| 4-Hydroxy-3-nitrophenylacetic Acid | 196.0 | 152.0 | -15 |
| This compound | 201.0 | 157.0 | -15 |
Note: The exact collision energy should be optimized for the specific instrument used.
Quantitative Data Summary
The following table summarizes the performance characteristics of a validated method for the analysis of 4-Hydroxy-3-nitrophenylacetic acid.[2] These values provide an expected range of performance for the described protocol.
| Parameter | Value |
| Limit of Quantification (LOQ) | 2.5 pg/mL |
| Linearity | 5 - 5000 pg/mL |
| Intra-day Precision (%RSD) | < 15% |
| Inter-day Precision (%RSD) | < 15% |
| Mean Relative Recovery | 90 - 98% |
Experimental Workflow
The following diagram illustrates the complete analytical workflow from sample collection to data analysis.
Caption: Workflow for the quantitative analysis of NHPA.
Conclusion
This application note provides a comprehensive and detailed protocol for the quantitative analysis of this compound as an internal standard for the measurement of 4-Hydroxy-3-nitrophenylacetic acid in biological samples. The provided LC-MS/MS method, coupled with solid-phase extraction, offers high sensitivity and reproducibility, making it suitable for clinical research and drug development applications where the assessment of nitrative stress is crucial.
References
Application Note: Quantification of 4-Hydroxy-3-nitrophenylacetic Acid in Human Urine using 4-Hydroxy-3-nitrophenylacetic Acid-d5 as an Internal Standard
Abstract
This application note describes a robust and sensitive method for the quantitative analysis of 4-Hydroxy-3-nitrophenylacetic Acid (NHPA) in human urine samples. The method utilizes Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with a stable isotope-labeled internal standard, 4-Hydroxy-3-nitrophenylacetic Acid-d5 (NHPA-d5), to ensure high accuracy and precision. NHPA is a biomarker of nitrative stress and its accurate measurement is crucial for various physiological and pathological studies.[1] This protocol provides detailed procedures for sample preparation, chromatographic separation, and mass spectrometric detection.
Introduction
4-Hydroxy-3-nitrophenylacetic acid (NHPA), also known as 3-nitro-4-hydroxyphenylacetic acid, is a metabolite excreted in urine. It is formed from the metabolism of free nitrotyrosine, a marker of cellular damage by reactive nitrogen species (RNS).[1] NHPA can also be formed by the nitration of p-hydroxyphenylacetic acid (PHPA), a metabolite of tyrosine. Given its association with nitrative stress, the quantification of NHPA in urine is of significant interest in clinical research and drug development for monitoring disease states and therapeutic interventions.[1]
The use of a stable isotope-labeled internal standard, such as this compound, is critical for correcting for matrix effects and variations in sample processing and instrument response, thereby ensuring the reliability of the analytical results.[2][3] This application note provides a detailed protocol for a validated LC-MS/MS method for the determination of NHPA in human urine.
Experimental Protocols
Materials and Reagents
-
4-Hydroxy-3-nitrophenylacetic Acid (NHPA) standard
-
This compound (NHPA-d5) internal standard
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Acetic acid (glacial, analytical grade)
-
Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB or equivalent)
-
Human urine samples (stored at -80°C)
Standard Solution Preparation
-
Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of NHPA and NHPA-d5 by dissolving the appropriate amount of each standard in methanol.
-
Intermediate Stock Solutions (10 µg/mL): Dilute the primary stock solutions with methanol/water (50:50, v/v) to prepare intermediate stock solutions.
-
Working Standard Solutions: Prepare a series of calibration curve standards by serial dilution of the NHPA intermediate stock solution with drug-free human urine. The concentration range should be appropriate for the expected sample concentrations.
-
Internal Standard Working Solution (100 ng/mL): Dilute the NHPA-d5 intermediate stock solution with methanol/water (50:50, v/v).
Sample Preparation (Solid Phase Extraction - SPE)
-
Thaw frozen urine samples at room temperature.
-
Centrifuge the samples at 4000 rpm for 10 minutes to remove particulate matter.
-
To 1 mL of urine supernatant, add 10 µL of the 100 ng/mL NHPA-d5 internal standard working solution.
-
Add 2 mL of 0.1% acetic acid in water to the urine sample to adjust the pH.[4]
-
SPE Cartridge Conditioning: Condition the SPE cartridges sequentially with 3 mL of methanol followed by 3 mL of water and 3 mL of 0.1% acetic acid in water.[4]
-
Sample Loading: Load the prepared urine sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 3 mL of 0.1% acetic acid in water, followed by 3 mL of water to remove interferences.[4]
-
Elution: Elute the analytes with 2 mL of acetonitrile.[4]
-
Dry Down: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 water:methanol with 0.1% formic acid).
-
Transfer: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
Liquid Chromatography (LC) Conditions:
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 0-1 min: 5% B; 1-8 min: 5-95% B; 8-10 min: 95% B; 10.1-12 min: 5% B |
Mass Spectrometry (MS) Conditions:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 800 L/hr |
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| NHPA | 196.0 | 150.0 | 15 |
| NHPA-d5 | 201.0 | 155.0 | 15 |
(Note: The exact m/z values and collision energies may need to be optimized for the specific instrument used.)
Data Presentation
The following table summarizes the key quantitative parameters of the method.
| Parameter | Result |
| Linearity (r²) | > 0.99 |
| Limit of Quantification (LOQ) | 2.5 pg/mL[1] |
| Precision (%RSD) | < 15%[1] |
| Accuracy (%Recovery) | 90-98%[1] |
Visualizations
Metabolic Pathway of 4-Hydroxy-3-nitrophenylacetic Acid (NHPA)
Caption: Metabolic origin of urinary 4-Hydroxy-3-nitrophenylacetic Acid (NHPA).
Experimental Workflow for NHPA Analysis
Caption: Workflow for the quantification of NHPA in urine samples.
Conclusion
The described LC-MS/MS method using this compound as an internal standard provides a reliable, sensitive, and accurate means for the quantification of NHPA in human urine. This application note offers a comprehensive protocol that can be readily implemented in clinical and research laboratories for the assessment of nitrative stress. The use of a stable isotope-labeled internal standard is essential for minimizing analytical variability and ensuring data of the highest quality.
References
- 1. Simultaneous Detection of 3-Nitrotyrosine and 3-Nitro-4-hydroxyphenylacetic Acid in Human Urine by Online SPE LC-MS/MS and Their Association with Oxidative and Methylated DNA Lesions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantification of urinary 3-hydroxyisovaleric acid using deuterated 3-hydroxyisovaleric acid as internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Use of a Deuterated Internal Standard with Pyrolysis-GC/MS Dimeric Marker Analysis to Quantify Tire Tread Particles in the Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
Application Note: Quantification of 4-Hydroxy-3-nitrophenylacetic Acid-d5 in Human Plasma by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-Hydroxy-3-nitrophenylacetic acid (4H3NPAA) is a key metabolite associated with nitrative stress. It is formed through the metabolism of 3-nitrotyrosine, a biomarker for oxidative damage, and also by the direct nitration of p-hydroxyphenylacetic acid (PHPA), a metabolite of tyrosine.[1] Accurate and precise quantification of 4H3NPAA in biological matrices is crucial for studying the role of nitrative stress in various physiological and pathological processes. This application note provides a detailed protocol for the quantification of 4-Hydroxy-3-nitrophenylacetic Acid-d5 (4H3NPAA-d5), a common internal standard for 4H3NPAA, in human plasma using a robust and sensitive LC-MS/MS method. The use of a stable isotope-labeled internal standard is critical for correcting for matrix effects and variations in sample processing, ensuring high accuracy and precision.
Metabolic Pathway
The following diagram illustrates the metabolic formation of 4-Hydroxy-3-nitrophenylacetic acid.
References
Application Notes and Protocols for the Use of 4-Hydroxy-3-nitrophenylacetic Acid-d5 in Metabolic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Hydroxy-3-nitrophenylacetic acid-d5 (d5-NHPA) is the deuterated form of 4-hydroxy-3-nitrophenylacetic acid (NHPA), a key metabolite in studies of nitrative stress. Nitrative stress, an imbalance between the production of reactive nitrogen species (RNS) and the ability of a biological system to detoxify these reactive intermediates, is implicated in the pathophysiology of numerous diseases. 3-Nitrotyrosine (3-NTYR), formed by the reaction of RNS with tyrosine residues in proteins, is a widely recognized biomarker of nitrative stress.[1] NHPA is a major urinary metabolite of 3-NTYR, and its quantification can serve as an indicator of in vivo 3-NTYR formation.[2]
The use of stable isotope-labeled internal standards, such as d5-NHPA, is the gold standard for accurate quantification of analytes in complex biological matrices by mass spectrometry. The deuterated standard is chemically identical to the endogenous analyte but has a different mass, allowing for precise quantification by isotope dilution mass spectrometry. This method corrects for variations in sample preparation and matrix effects, ensuring high accuracy and precision.
These application notes provide detailed protocols for the use of this compound in metabolic studies, particularly for the quantification of NHPA in urine as a biomarker of nitrative stress.
Application: Quantification of NHPA in Urine using Isotope Dilution LC-MS/MS
This section outlines the use of d5-NHPA as an internal standard for the accurate and sensitive quantification of NHPA in human urine samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Principle
A known amount of the stable isotope-labeled internal standard, this compound, is spiked into a urine sample. The sample is then subjected to a purification and enrichment procedure, typically solid-phase extraction (SPE), to remove interfering substances. The extract is subsequently analyzed by LC-MS/MS. The ratio of the signal from the endogenous NHPA to the signal from the d5-NHPA internal standard is used to calculate the concentration of NHPA in the original sample. This isotope dilution method provides high accuracy by correcting for any loss of analyte during sample preparation and for any ion suppression or enhancement effects during mass spectrometric analysis.[3][4]
Quantitative Data
The following table summarizes the urinary levels of 3-Nitrotyrosine (3-NTYR) and its metabolite 3-Nitro-4-hydroxyphenylacetic acid (NHPA) in healthy human subjects, as determined by a validated LC-MS/MS method using stable isotope-labeled internal standards.[3]
| Analyte | Mean Concentration (pg/mL) | Standard Deviation (pg/mL) | Limit of Quantification (pg/mL) |
| 3-Nitrotyrosine (3-NTYR) | 63.2 | 51.5 | 3.1 |
| 3-Nitro-4-hydroxyphenylacetic acid (NHPA) | 77.4 | 60.8 | 2.5 |
Experimental Protocols
This section provides a detailed methodology for the quantification of NHPA in human urine using d5-NHPA as an internal standard, based on a published LC-MS/MS method.[3]
Materials and Reagents
-
4-Hydroxy-3-nitrophenylacetic acid (NHPA) standard
-
This compound (d5-NHPA) internal standard
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB)
-
Human urine samples
Equipment
-
Liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS)
-
SPE manifold
-
Nitrogen evaporator
-
Vortex mixer
-
Centrifuge
Sample Preparation (Solid-Phase Extraction)
-
Thaw frozen urine samples at room temperature.
-
Centrifuge the urine samples to remove any particulate matter.
-
To 1 mL of the urine supernatant, add a known amount of the this compound internal standard solution.
-
Vortex mix the sample.
-
Condition the SPE cartridge with methanol followed by ultrapure water.
-
Load the urine sample onto the conditioned SPE cartridge.
-
Wash the cartridge with ultrapure water to remove interfering salts and polar compounds.
-
Elute the analyte and internal standard from the cartridge with methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Liquid Chromatography (LC)
-
Column: A C18 reversed-phase column is suitable for the separation of NHPA.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A linear gradient from a low to a high percentage of mobile phase B is used to elute the analyte. The specific gradient profile should be optimized for the particular LC system and column.
-
Flow Rate: A typical flow rate is in the range of 0.2-0.5 mL/min.
-
Injection Volume: 5-20 µL.
-
-
Tandem Mass Spectrometry (MS/MS)
-
Ionization Mode: Electrospray ionization (ESI) in negative ion mode is typically used for the analysis of NHPA.
-
Multiple Reaction Monitoring (MRM): The mass spectrometer is operated in MRM mode to monitor specific precursor-to-product ion transitions for both NHPA and d5-NHPA. This provides high selectivity and sensitivity. The exact m/z transitions should be determined by infusing standard solutions of the analyte and internal standard into the mass spectrometer.
-
Data Analysis
The concentration of NHPA in the urine sample is calculated by comparing the peak area ratio of the endogenous NHPA to the d5-NHPA internal standard against a calibration curve prepared with known concentrations of NHPA and a fixed concentration of d5-NHPA.
Visualizations
Metabolic Pathway of 4-Hydroxy-3-nitrophenylacetic Acid (NHPA)
Caption: Metabolic pathways leading to the formation of 4-Hydroxy-3-nitrophenylacetic Acid (NHPA).
Experimental Workflow for NHPA Quantification
Caption: Workflow for the quantification of NHPA in urine using d5-NHPA and LC-MS/MS.
References
- 1. 3-Nitrotyrosine: A biomarker of nitrogen free radical species modified proteins in systemic autoimmunogenic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nitration of endogenous para-hydroxyphenylacetic acid and the metabolism of nitrotyrosine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Simultaneous Detection of 3-Nitrotyrosine and 3-Nitro-4-hydroxyphenylacetic Acid in Human Urine by Online SPE LC-MS/MS and Their Association with Oxidative and Methylated DNA Lesions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Isotope Dilution Mass Spectrometry with 4-Hydroxy-3-nitrophenylacetic Acid-d5
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Hydroxy-3-nitrophenylacetic acid (NHPA) is a key biomarker for nitrosative stress, a condition associated with various pathological states, including cardiovascular and neurodegenerative diseases. As a stable metabolite of 3-nitrotyrosine (B3424624) (3-NTYR), its accurate quantification in biological matrices such as urine provides a reliable measure of systemic nitrosative stress. Isotope dilution mass spectrometry (IDMS) is the gold standard for quantitative analysis due to its high precision and accuracy, achieved by correcting for matrix effects and variations in sample processing with a stable isotope-labeled internal standard.
This document provides detailed application notes and protocols for the quantification of NHPA using 4-Hydroxy-3-nitrophenylacetic Acid-d5 as an internal standard, employing liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Signaling Pathway: Formation of 3-Nitrotyrosine and NHPA under Nitrosative Stress
Increased production of reactive nitrogen species (RNS), such as peroxynitrite (ONOO-), leads to the nitration of tyrosine residues in proteins, forming 3-nitrotyrosine. The subsequent metabolism of 3-nitrotyrosine results in the formation of NHPA, which is then excreted in the urine.
Application Notes and Protocols for 4-Hydroxy-3-nitrophenylacetic Acid in Enhancing Ice-Nucleation
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Hydroxy-3-nitrophenylacetic acid (HNPA) has been identified as a compound capable of enhancing the ice-nucleating activity of certain microorganisms, specifically the bacterium Xanthomonas campestris. This enhancement is attributed to the stimulation of the biosynthesis of the ice-nucleation-active protein, InaX, and its corresponding mRNA.[1] The ability to modulate ice-nucleation has significant implications for various fields, including cryopreservation of biological materials, food technology, and atmospheric sciences. These application notes provide a summary of the key findings and detailed protocols for researchers interested in utilizing HNPA to enhance bacterial ice nucleation.
Mechanism of Action
Cultivation of Xanthomonas campestris in the presence of HNPA leads to an increase in its ice-nucleation activity.[1] This is not due to a direct interaction of HNPA with water molecules to form ice nuclei, but rather an indirect effect on the bacterium's cellular machinery. HNPA stimulates the transcription of the inaX gene, which codes for the ice-nucleation-active protein InaX.[1] This results in a higher concentration of the InaX protein on the bacterial cell surface, leading to a greater probability of ice crystal formation at warmer temperatures. In one study, the presence of 1 ppm of HNPA resulted in a 1.4-fold increase in the expression of inaX mRNA in Xanthomonas campestris.[1]
Data Presentation
The following tables summarize the quantitative data on the effect of 4-Hydroxy-3-nitrophenylacetic Acid on the ice-nucleation activity of Xanthomonas campestris.
Table 1: Effect of HNPA on Ice Nucleation Activity of Xanthomonas campestris
| Treatment | T10 (°C) | T50 (°C) | T90 (°C) |
| Control (without HNPA) | -4.5 | -5.2 | -6.0 |
| 1 ppm HNPA | -3.8 | -4.5 | -5.1 |
T10, T50, and T90 represent the temperatures at which 10%, 50%, and 90% of the water droplets froze, respectively. Data is based on a 60-hour culture of Xanthomonas campestris.
Table 2: Time-Course of Ice Nucleation Activity Enhancement by HNPA (1 ppm)
| Cultivation Time (hours) | T50 (°C) - Control | T50 (°C) - with HNPA |
| 20 | -6.8 | -6.1 |
| 40 | -5.8 | -5.0 |
| 60 | -5.2 | -4.5 |
| 80 | -5.5 | -4.8 |
This table illustrates the enhancement of ice nucleation activity (represented by a higher T50 value) over time when Xanthomonas campestris is cultured with HNPA.
Experimental Protocols
The following are detailed protocols for the cultivation of Xanthomonas campestris and the subsequent evaluation of ice-nucleation activity enhancement by HNPA.
Protocol 1: Cultivation of Xanthomonas campestris for Enhanced Ice Nucleation
1. Media Preparation:
-
Prepare a yeast extract-peptone medium with the following composition per 100 ml:
-
1 g Yeast Extract
-
1 g Bacto-Peptone
-
50 mg MgSO₄·7H₂O
-
0.1 g Lactic Acid
-
-
Sterilize the medium by autoclaving at 121°C for 15 minutes.
2. Inoculum Preparation:
-
Streak a culture of Xanthomonas campestris on a suitable agar (B569324) medium (e.g., Pseudomonas agar F) and incubate at 25°C for 3 days.
-
Pick a single colony and inoculate it into a flask containing the sterile yeast extract-peptone medium.
-
Incubate at 25°C with shaking until the culture reaches the logarithmic growth phase.
3. Treatment with HNPA:
-
Prepare a stock solution of 4-Hydroxy-3-nitrophenylacetic Acid.
-
Aseptically add the HNPA stock solution to the main culture medium to a final concentration of 1 ppm. For a dose-response experiment, a range of concentrations (e.g., 0.1, 0.5, 1, 5, 10 ppm) can be tested.
-
Prepare a control culture without the addition of HNPA.
4. Incubation:
-
Incubate the treated and control cultures at 23-25°C for 60-72 hours with shaking.[2]
5. Cell Harvesting and Preparation:
-
After incubation, measure the absorbance of the cultures at 600 nm to assess cell growth.
-
Harvest the bacterial cells by centrifugation.
-
Resuspend the cell pellets in a suitable buffer (e.g., sterile distilled water or phosphate-buffered saline) to a desired cell density for the ice nucleation assay.
Protocol 2: Droplet Freezing Assay for Ice Nucleation Activity
This protocol is a generalized procedure based on common droplet freezing assay methodologies.
1. Preparation of the Cold Stage:
-
Use a temperature-controlled cold stage or a cooling bath with a flat, thermally conductive plate (e.g., aluminum or bronze).
-
Ensure the surface is clean and dry.
2. Sample Preparation:
-
Prepare serial dilutions of the bacterial suspensions (both HNPA-treated and control) in sterile, ice-nucleus-free water.
3. Droplet Dispensing:
-
Using a micropipette, dispense a series of uniform droplets (e.g., 5-10 µL) of each bacterial dilution onto the cold stage.
-
It is recommended to test at least 20-30 droplets per sample to obtain statistically significant results.
-
Also, dispense droplets of sterile water as a negative control to determine the background freezing temperature.
4. Cooling and Observation:
-
Cool the stage at a constant rate (e.g., 1°C per minute).
-
Continuously monitor the droplets for freezing. This can be done visually or with an automated camera system. Freezing is typically observed as a change from transparent to opaque.
-
Record the temperature at which each droplet freezes.
5. Data Analysis:
-
For each sample, calculate the fraction of droplets frozen at each temperature.
-
Determine the T10, T50, and T90 values, which represent the temperatures at which 10%, 50%, and 90% of the droplets have frozen, respectively.
-
Compare the freezing temperatures of the HNPA-treated samples with the control to quantify the enhancement in ice-nucleation activity.
Signaling Pathway
The proposed mechanism of action of HNPA involves the upregulation of the inaX gene, leading to increased production of the InaX protein. This protein is then transported to the outer membrane of the bacterium where it assembles into aggregates that act as templates for ice crystal formation.
Conclusion
4-Hydroxy-3-nitrophenylacetic acid serves as a valuable tool for researchers studying bacterial ice nucleation and its applications. By enhancing the expression of ice-nucleating proteins in Xanthomonas campestris, HNPA provides a method to increase the efficiency of ice formation at warmer sub-zero temperatures. The protocols provided herein offer a foundation for investigating this phenomenon and exploring its potential in various scientific and industrial contexts. Further research into the dose-response relationship of HNPA and its effects on other ice-nucleating organisms would be beneficial for optimizing its application.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing 4-Hydroxy-3-nitrophenylacetic Acid-d5 Signal Intensity in Mass Spectrometry
Welcome to the technical support center for the analysis of 4-Hydroxy-3-nitrophenylacetic Acid-d5 (4-H-3-NPAA-d5) by mass spectrometry (MS). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the signal intensity of this deuterated internal standard in your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is the signal intensity of my this compound internal standard unexpectedly low?
A low signal intensity for a deuterated internal standard like 4-H-3-NPAA-d5 can arise from several factors. These can be broadly categorized into issues related to the sample preparation, the liquid chromatography (LC) conditions, or the mass spectrometer (MS) settings. Common culprits include suboptimal pH of the mobile phase, inefficient ionization, matrix effects from the sample, or degradation of the standard.
Q2: In which ionization mode should I analyze this compound?
Given its phenolic acid structure, this compound is best analyzed in negative ion mode.[1] The molecule readily loses a proton (deprotonation) from its carboxylic acid or phenolic hydroxyl group to form the [M-H]⁻ ion, which is then detected by the mass spectrometer.
Q3: Can the mobile phase composition affect the signal intensity of my deuterated standard?
Absolutely. The pH and composition of the mobile phase are critical for achieving good signal intensity for acidic compounds like 4-H-3-NPAA-d5. An appropriate pH ensures the analyte is in its ionized form, which is necessary for electrospray ionization (ESI). The choice of organic solvent and additives can also influence ionization efficiency.
Q4: What are "matrix effects" and how can they suppress the signal of 4-H-3-NPAA-d5?
Matrix effects occur when other components in your sample (the "matrix") co-elute with your analyte and interfere with its ionization in the MS source. This can lead to a significant reduction in signal intensity, a phenomenon known as ion suppression. Proper sample preparation is key to minimizing matrix effects.
Troubleshooting Guides
Issue 1: Low or No Signal for 4-H-3-NPAA-d5
If you are observing a very low or absent signal for your deuterated internal standard, follow this troubleshooting workflow:
Figure 1: Troubleshooting workflow for low signal intensity.
Issue 2: Inconsistent or Irreproducible Signal Intensity
Inconsistent signal intensity can compromise the accuracy of your quantitative analysis. This guide helps identify potential causes:
Figure 2: Troubleshooting workflow for inconsistent signal.
Experimental Protocols
Protocol 1: Optimization of ESI Source Parameters
This protocol describes a systematic approach to optimizing key ESI source parameters for 4-H-3-NPAA-d5. It is recommended to perform this by infusing a standard solution of the analyte directly into the mass spectrometer.
Objective: To determine the optimal ESI source parameters for maximizing the signal intensity of the [M-H]⁻ ion of 4-H-3-NPAA-d5.
Materials:
-
4-H-3-NPAA-d5 standard solution (e.g., 100 ng/mL in 50:50 acetonitrile (B52724):water with 0.1% formic acid).
-
Syringe pump.
-
Mass spectrometer with an ESI source.
Methodology:
-
Initial Setup:
-
Set the mass spectrometer to negative ion mode.
-
Infuse the standard solution at a constant flow rate (e.g., 10 µL/min).
-
Monitor the deprotonated ion of 4-H-3-NPAA-d5.
-
-
Parameter Optimization (one-factor-at-a-time):
-
Capillary Voltage: While keeping other parameters constant, vary the capillary voltage (e.g., from -2.0 kV to -4.5 kV in 0.5 kV increments). Record the signal intensity at each voltage.
-
Nebulizer Gas Pressure: Set the capillary voltage to its optimal value. Vary the nebulizer gas pressure (e.g., from 20 to 60 psi in 10 psi increments) and record the signal intensity.
-
Desolvation Gas Flow: With the optimal capillary voltage and nebulizer pressure, vary the desolvation gas flow rate and record the corresponding signal intensities.
-
Desolvation Temperature: Finally, with all other parameters at their optimized values, vary the desolvation temperature (e.g., from 250°C to 450°C in 50°C increments) and record the signal intensity.
-
Data Analysis: Plot the signal intensity against each parameter to determine the optimal setting that provides the maximum signal.
Protocol 2: Solid-Phase Extraction (SPE) for Urine Samples
This protocol is adapted from a method for the analysis of 3-nitro-4-hydroxyphenylacetic acid in human urine and is suitable for cleaning up samples to reduce matrix effects.
Objective: To extract and concentrate 4-H-3-NPAA-d5 from a urine matrix.
Materials:
-
SPE cartridges (e.g., Oasis HLB).
-
Urine sample.
-
4-H-3-NPAA-d5 internal standard solution.
-
Methanol, Water (LC-MS grade).
-
0.1% Acetic acid in water.
-
Acetonitrile.
-
Centrifuge.
-
SPE manifold.
Methodology:
-
Sample Pre-treatment:
-
Thaw urine samples to room temperature.
-
Centrifuge the urine at high speed to pellet any precipitates.
-
Take a 2 mL aliquot of the supernatant.
-
Spike with the 4-H-3-NPAA-d5 internal standard solution.
-
Add 3 mL of 0.1% acetic acid in water to adjust the pH to approximately 4.5.
-
-
SPE Cartridge Conditioning:
-
Condition the SPE cartridge with 5.0 mL of methanol.
-
Equilibrate the cartridge with 5.0 mL of water, followed by 10.0 mL of 0.1% acetic acid buffer.
-
-
Sample Loading:
-
Load the pre-treated urine sample onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 5.0 mL of 0.1% acetic acid buffer.
-
Wash with 5.0 mL of distilled water.
-
Dry the cartridge under vacuum for 5-10 minutes.
-
-
Elution:
-
Elute the analyte with 4.0 mL of acetonitrile into a clean collection tube.
-
-
Final Preparation:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS analysis.
-
Data Presentation
The following tables provide illustrative examples of how varying key MS and LC parameters can influence the signal intensity of 4-H-3-NPAA-d5. The optimal values should be determined experimentally for your specific instrument and conditions.
Table 1: Effect of ESI Source Parameters on Signal Intensity
| Parameter | Range Tested | Optimal Range (Typical) | Effect on Signal Intensity |
| Capillary Voltage | -2.0 to -5.0 kV | -3.0 to -4.5 kV | Too low results in poor ionization; too high can cause ion suppression or discharge.[2] |
| Nebulizer Gas Pressure | 20 - 60 psi | 30 - 50 psi | Affects droplet size and desolvation efficiency.[2] |
| Desolvation Gas Flow | Varies by instrument | Manufacturer's recommendation | Aids in solvent evaporation; crucial for efficient ionization. |
| Desolvation Temperature | 250 - 450 °C | 300 - 400 °C | Higher temperatures enhance solvent evaporation but can degrade thermally labile compounds.[2] |
Table 2: Influence of Mobile Phase Additives on Signal Intensity (Negative Ion Mode)
| Mobile Phase Additive (0.1%) | pH (approx.) | Expected Effect on 4-H-3-NPAA-d5 Signal |
| Formic Acid | 2.7 | May suppress ionization of weakly acidic compounds in negative mode. |
| Acetic Acid | 3.0 | Similar to formic acid, may cause some signal suppression. |
| Ammonium Hydroxide | >9 | Enhances deprotonation and can significantly improve signal intensity for acidic compounds. |
| Ammonium Acetate | ~7 | Acts as a buffer and can improve signal reproducibility. |
Note: For acidic compounds like 4-H-3-NPAA-d5, a higher pH mobile phase is generally preferred for negative mode ESI to ensure the analyte is in its deprotonated form. However, chromatographic separation must also be considered.
References
- 1. The Electrospray (ESI) and Flowing Atmosphere-Pressure Afterglow (FAPA) Mass Spectrometry Studies of Nitrophenols (Plant Growth Stimulants) Removed Using Strong Base-Functionalized Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. How to optimize ESI source parameters for better sensitivity in LC-MS analysis ? | Elex Biotech LLC [elexbiotech.com]
Technical Support Center: Quantification of 4-Hydroxy-3-nitrophenylacetic Acid (HNPA)
Welcome to the technical support center for the quantification of 4-Hydroxy-3-nitrophenylacetic Acid (HNPA). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in obtaining accurate and reliable experimental results.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during HNPA quantification using methods such as Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
General Issues
Q1: My HNPA measurements are inconsistent across different sample collection times. What could be the cause?
A1: Inconsistent HNPA levels can be due to pre-analytical variability. The stability of HNPA in biological samples is critical for accurate quantification. It is recommended to process samples as soon as possible after collection. If storage is necessary, freezing at -80°C is the most reliable method for long-term preservation, while refrigeration at 4°C is suitable for short-term storage. Avoid multiple freeze-thaw cycles and prolonged storage at room temperature, as some amino acids and other metabolites in urine have been shown to degrade under these conditions, which could potentially affect the sample matrix and, indirectly, HNPA stability.[1]
Recommended Storage Conditions for Biological Samples:
| Storage Temperature | Maximum Recommended Duration | Potential Issues |
| Room Temperature (~20-25°C) | < 8 hours | Significant degradation of some metabolites.[1] |
| Refrigerated (4°C) | Up to 24 hours | Stable for a wider range of metabolites compared to room temperature.[1] |
| Frozen (-20°C) | Up to 24 hours for many metabolites, longer for some | Suitable for short- to mid-term storage. |
| Ultra-low Freezer (-80°C) | Long-term | Gold standard for preserving sample integrity.[1] |
LC-MS/MS Specific Issues
Q2: I am observing significant signal suppression/enhancement in my LC-MS/MS analysis of HNPA. How can I mitigate this?
A2: This phenomenon is likely due to matrix effects, where co-eluting endogenous components from the biological sample interfere with the ionization of HNPA.[2] Matrix effects can lead to inaccurate quantification.
Troubleshooting Steps:
-
Optimize Sample Preparation: Employ a more rigorous sample clean-up procedure, such as solid-phase extraction (SPE), to remove interfering matrix components.
-
Sample Dilution: Diluting the sample can reduce the concentration of interfering substances.
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS of HNPA is the most effective way to compensate for matrix effects, as it will be affected similarly to the analyte.
-
Chromatographic Separation: Adjust the chromatographic conditions (e.g., gradient, column chemistry) to separate HNPA from the interfering components.
Quantitative Impact of Matrix Effects on Analyte Recovery:
The following table illustrates the potential impact of matrix effects on analyte recovery in urine samples, highlighting the importance of appropriate sample preparation.
| Analyte | Sample Preparation | Mean Recovery (%) | Implication |
| HNPA | Manual SPE and HPLC fractionation | 90-98% | Effective removal of matrix interferences.[3] |
| 3-Nitrotyrosine | Manual SPE and HPLC fractionation | 89-98% | Effective removal of matrix interferences.[3] |
Experimental Protocol: Solid-Phase Extraction (SPE) for HNPA from Urine
This protocol is a general guideline for the manual SPE of HNPA from urine samples.
-
Sample Pre-treatment: To 1 mL of urine, add a stable isotope-labeled internal standard for HNPA.
-
Column Conditioning: Condition a suitable SPE cartridge (e.g., a mixed-mode cation exchange cartridge) with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Sample Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of water, followed by 1 mL of a weak organic solvent (e.g., 5% methanol in water) to remove polar interferences.
-
Elution: Elute the HNPA and the internal standard with 1 mL of a suitable elution solvent (e.g., 5% formic acid in methanol).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.
Q3: I am concerned about interference from p-hydroxyphenylacetic acid (PHPA) in my HNPA measurement. How significant is this issue?
A3: Interference from p-hydroxyphenylacetic acid (PHPA) is a major concern in HNPA quantification. HNPA can be formed in vivo by the nitration of endogenous PHPA. Given that the plasma concentration of PHPA can be up to 400 times higher than that of free nitrotyrosine (another precursor to HNPA), the contribution of PHPA nitration to the total measured HNPA can be substantial, potentially leading to an overestimation of HNPA derived from nitrotyrosine metabolism.
Mitigation Strategy:
-
Chromatographic Separation: Your LC-MS/MS method must be able to chromatographically resolve HNPA from PHPA to ensure that you are only quantifying the target analyte.
-
Use of Isotope-Labeled Standards: While a SIL-IS for HNPA will correct for matrix effects, it will not differentiate between biologically formed HNPA and HNPA formed from the nitration of PHPA during sample handling or in vivo. Careful validation of the pre-analytical workflow is crucial.
Signaling Pathway: Formation of HNPA and Potential Interference
Caption: In vivo formation of HNPA and the interference from PHPA.
ELISA Specific Issues
Q4: My HNPA ELISA is showing high background. What are the common causes and solutions?
A4: High background in an ELISA can obscure the specific signal and reduce the assay's dynamic range. Common causes include:
-
Insufficient Washing: Inadequate washing can leave behind unbound antibodies or other reagents.
-
Non-specific Binding: The antibodies may bind to the plate surface or other proteins in the sample.
-
High Antibody Concentration: Using too high a concentration of the primary or secondary antibody can lead to non-specific binding.
-
Cross-reactivity: The antibodies may be cross-reacting with other molecules in the sample that are structurally similar to HNPA.
Troubleshooting High Background in HNPA ELISA:
| Possible Cause | Recommended Solution |
| Insufficient Washing | Increase the number of wash steps and ensure complete aspiration of wash buffer between steps. |
| Non-specific Binding | Optimize the blocking buffer (e.g., increase protein concentration or add a detergent like Tween-20). |
| High Antibody Concentration | Titrate the primary and secondary antibodies to determine the optimal concentration. |
| Cross-Reactivity | Test for cross-reactivity with structurally similar compounds, such as other nitrophenols (e.g., 4-hydroxy-3-iodophenylacetic acid, 4-hydroxy-3,5-dinitrophenylacetic acid).[4][5] |
Experimental Protocol: Basic Sandwich ELISA for HNPA
This is a generalized protocol and should be optimized for your specific antibodies and samples.
-
Coating: Coat a 96-well microplate with a capture antibody specific for HNPA. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Block the plate with a suitable blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Sample/Standard Incubation: Add your samples and a serial dilution of HNPA standards to the wells. Incubate for 2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Detection Antibody: Add a biotinylated detection antibody specific for HNPA. Incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Enzyme Conjugate: Add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 30 minutes at room temperature.
-
Washing: Repeat the washing step.
-
Substrate: Add a TMB substrate solution and incubate in the dark until a color develops.
-
Stop Solution: Stop the reaction with a stop solution (e.g., 2N H₂SO₄).
-
Read Plate: Read the absorbance at the appropriate wavelength (e.g., 450 nm).
Q5: My HNPA ELISA results are lower than expected. What should I check?
A5: Low or no signal in an ELISA can be due to several factors:
-
Reagent Problems: One or more reagents may be expired, improperly stored, or prepared incorrectly.
-
Incorrect Incubation Times/Temperatures: Deviating from the optimal incubation conditions can lead to reduced binding.
-
Sample Matrix Interference: Components in the sample matrix may be inhibiting the binding of the antibodies to HNPA.
-
Analyte Degradation: HNPA may have degraded in the samples due to improper storage or handling.
Troubleshooting Low Signal in HNPA ELISA:
| Possible Cause | Recommended Solution |
| Reagent Issues | Check expiration dates and storage conditions of all reagents. Prepare fresh buffers and antibody dilutions. |
| Suboptimal Incubation | Ensure that incubation times and temperatures are as per the protocol. |
| Matrix Interference | Perform a spike and recovery experiment to assess matrix effects. If necessary, dilute your samples. |
| Analyte Degradation | Review your sample collection and storage procedures. Ensure samples were kept at an appropriate temperature. |
Logical Workflow for Troubleshooting ELISA Results
References
- 1. Stability of targeted metabolite profiles of urine samples under different storage conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. resolvemass.ca [resolvemass.ca]
- 3. Simultaneous Detection of 3-Nitrotyrosine and 3-Nitro-4-hydroxyphenylacetic Acid in Human Urine by Online SPE LC-MS/MS and Their Association with Oxidative and Methylated DNA Lesions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Affinity maturation of anti-(4-hydroxy-3-nitrophenyl)acetyl antibodies accompanies a modulation of antigen specificity-Science-Chemical Encyclopedia-lookchem [m.lookchem.com]
Technical Support Center: Optimizing LC Gradient for 4-Hydroxy-3-nitrophenylacetic Acid Separation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the liquid chromatography (LC) gradient for the separation of 4-Hydroxy-3-nitrophenylacetic Acid.
Frequently Asked Questions (FAQs)
Q1: What is the typical column choice for separating 4-Hydroxy-3-nitrophenylacetic Acid?
A1: A reversed-phase C18 column is the most common and recommended choice for the separation of 4-Hydroxy-3-nitrophenylacetic Acid and other polar aromatic acids. C18 columns provide a good balance of hydrophobic interactions for retaining the analyte while still allowing for elution with standard aqueous-organic mobile phases. For highly polar compounds that are difficult to retain, polar-embedded C18 phases can be a suitable alternative as they are more stable in highly aqueous mobile phases and less prone to phase collapse.[1]
Q2: What mobile phases are typically used for the HPLC analysis of 4-Hydroxy-3-nitrophenylacetic Acid?
A2: The most common mobile phases for separating polar acidic compounds like 4-Hydroxy-3-nitrophenylacetic Acid are mixtures of water and a miscible organic solvent, typically acetonitrile (B52724) or methanol.[2] To ensure good peak shape and control the ionization of the carboxylic acid and phenolic hydroxyl groups, an acid modifier is usually added to the aqueous phase. Common choices for the acid modifier include formic acid, acetic acid, or phosphoric acid.[3] For mass spectrometry (MS) detection, volatile buffers like formic acid or ammonium (B1175870) formate (B1220265) are preferred.[3]
Q3: Why is it important to control the pH of the mobile phase?
A3: Controlling the pH of the mobile phase is critical when analyzing ionizable compounds like 4-Hydroxy-3-nitrophenylacetic Acid. The pH of the mobile phase will determine the ionization state of the analyte's functional groups (carboxylic acid and phenol).[4] For reversed-phase chromatography, the neutral (non-ionized) form of the analyte is more hydrophobic and will be better retained on the C18 stationary phase, leading to longer retention times and potentially better separation.[4] Operating at a pH well below the pKa of the carboxylic acid group (typically around pH 2-3) will ensure it is protonated and unretained, leading to more consistent retention times and improved peak shape.[4]
Q4: Should I use an isocratic or gradient elution for this separation?
A4: While an isocratic elution can be sufficient for simple mixtures, a gradient elution is often preferred for separating 4-Hydroxy-3-nitrophenylacetic Acid, especially in complex samples.[5] A gradient allows for the separation of compounds with a wider range of polarities, can improve peak shape for later eluting compounds, and can reduce the overall analysis time.[2][5] A typical gradient will start with a high percentage of the aqueous mobile phase and gradually increase the percentage of the organic solvent.
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing or Fronting)
Q: My peak for 4-Hydroxy-3-nitrophenylacetic Acid is tailing. What are the possible causes and how can I fix it?
A: Peak tailing is a common issue in HPLC and can be caused by several factors. Here's a systematic approach to troubleshooting:
-
Secondary Interactions: Tailing for acidic compounds can occur due to interactions with residual silanol (B1196071) groups on the silica-based column packing.
-
Solution: Lower the pH of the mobile phase to 2.5-3.0 by adding an acid like formic acid or phosphoric acid. This will suppress the ionization of the silanol groups and the analyte, minimizing these secondary interactions.[4]
-
-
Column Overload: Injecting too much sample can lead to peak tailing.
-
Solution: Reduce the sample concentration or the injection volume.
-
-
Column Contamination: Accumulation of contaminants on the column frit or at the head of the column can cause peak distortion.
-
Solution: Flush the column with a strong solvent. If the problem persists, consider replacing the column frit or the guard column.[6]
-
-
Mismatched Injection Solvent: If the sample is dissolved in a solvent much stronger than the initial mobile phase, it can cause peak distortion.
-
Solution: Whenever possible, dissolve the sample in the initial mobile phase.
-
Q: My peak is fronting. What could be the cause?
A: Peak fronting is less common than tailing but can occur due to:
-
Sample Overload: Similar to tailing, injecting too much sample can lead to fronting.
-
Solution: Decrease the sample concentration or injection volume.
-
-
Poorly Packed Column Bed: A void or channel in the column packing can cause peak fronting.
-
Solution: This usually indicates a damaged column that needs to be replaced.
-
Issue 2: Unstable or Drifting Retention Times
Q: The retention time for my analyte is shifting between injections. What should I check?
A: Fluctuating retention times can compromise the reliability of your analysis. Consider the following potential causes:
-
Inadequate Column Equilibration: The column may not be fully equilibrated with the initial mobile phase conditions before each injection.
-
Solution: Increase the equilibration time between runs in your gradient program.
-
-
Mobile Phase Composition Changes: Inconsistent mobile phase preparation or evaporation of the more volatile organic solvent can lead to shifts in retention.
-
Solution: Prepare fresh mobile phase daily and keep the solvent reservoirs capped. Ensure accurate and consistent mixing of the mobile phase components.
-
-
Pump Issues: Leaks in the pump, worn pump seals, or malfunctioning check valves can cause inconsistent flow rates.
-
Solution: Check for any visible leaks in the system. Perform routine maintenance on the pump, including replacing seals and cleaning or replacing check valves as needed.
-
-
Temperature Fluctuations: Changes in the column temperature can affect retention times.
-
Solution: Use a column oven to maintain a constant and consistent temperature throughout the analysis.[7]
-
Issue 3: Poor Resolution or Co-elution
Q: I am not getting good separation between 4-Hydroxy-3-nitrophenylacetic Acid and other components in my sample. How can I improve the resolution?
A: Improving resolution often involves modifying the mobile phase or the gradient profile.
-
Optimize the Gradient: The gradient slope can significantly impact resolution.
-
Solution: Try a shallower gradient (i.e., increase the gradient time). This will increase the overall run time but can improve the separation of closely eluting peaks.
-
-
Change the Organic Solvent: The choice of organic solvent can alter the selectivity of the separation.
-
Solution: If you are using acetonitrile, try substituting it with methanol, or vice versa. The different solvent properties can change the elution order and improve resolution.
-
-
Adjust the Mobile Phase pH: Small changes in pH can affect the retention of ionizable compounds and thus the selectivity.
-
Solution: Experiment with slight adjustments to the mobile phase pH (e.g., in 0.2 unit increments) to see if it improves the separation.
-
-
Consider a Different Column: If optimizing the mobile phase and gradient does not provide sufficient resolution, a different column chemistry may be needed.
-
Solution: Try a column with a different stationary phase (e.g., a phenyl-hexyl phase) or a column with a smaller particle size for higher efficiency.
-
Experimental Protocols
This section provides a recommended starting protocol for the separation of 4-Hydroxy-3-nitrophenylacetic Acid using reversed-phase HPLC. This protocol can be used as a baseline for method development and troubleshooting.
Sample Preparation
-
Standard Solution: Prepare a stock solution of 4-Hydroxy-3-nitrophenylacetic Acid (e.g., 1 mg/mL) in a 50:50 mixture of acetonitrile and water.
-
Working Solutions: Dilute the stock solution with the initial mobile phase to the desired concentration (e.g., 1-10 µg/mL).
-
Filtration: Filter all sample solutions through a 0.22 µm or 0.45 µm syringe filter before injection to remove any particulate matter.
Recommended HPLC Conditions
| Parameter | Recommended Condition |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 280 nm |
Recommended Gradient Program
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 15.0 | 50 | 50 |
| 17.0 | 5 | 95 |
| 20.0 | 5 | 95 |
| 20.1 | 95 | 5 |
| 25.0 | 95 | 5 |
Data Presentation
The following table provides an example of how to present data for different experimental conditions. The retention times are hypothetical and will vary depending on the specific HPLC system and conditions used.
| Condition | Column | Gradient | Retention Time (min) | Peak Tailing Factor |
| 1 | C18, 4.6x150mm, 5µm | 5-50% B in 15 min | 8.5 | 1.2 |
| 2 | C18, 4.6x150mm, 5µm | 5-95% B in 15 min | 10.2 | 1.1 |
| 3 | Phenyl, 4.6x150mm, 5µm | 5-50% B in 15 min | 9.1 | 1.3 |
Visualizations
Caption: Troubleshooting workflow for common HPLC issues.
Caption: Experimental workflow for HPLC analysis.
References
- 1. lcms.cz [lcms.cz]
- 2. phx.phenomenex.com [phx.phenomenex.com]
- 3. Separation of 4-Hydroxy-3-nitrophenylarsonic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. hplc.eu [hplc.eu]
- 5. agilent.com [agilent.com]
- 6. 4-HYDROXY-3-NITROPHENYLACETIC ACID | 10463-20-4 [chemicalbook.com]
- 7. Gradient HPLC for Practitioners RP, LC-MS, Ion Analytics, Biochromatography, SFC, HILIC [cincinnatistate.ecampus.com]
Technical Support Center: Mitigating Ion Suppression for 4-Hydroxy-3-nitrophenylacetic Acid-d5
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address ion suppression issues encountered during the LC-MS/MS analysis of 4-Hydroxy-3-nitrophenylacetic Acid-d5.
Troubleshooting Guides
This section offers solutions to common problems related to ion suppression for this compound.
Problem: Significant drop in analyte signal when analyzing matrix samples compared to neat standards.
This is a classic indication of ion suppression, where co-eluting matrix components interfere with the ionization of this compound.
Solutions:
-
Optimize Sample Preparation: The most effective method to combat ion suppression is to remove interfering matrix components prior to analysis.[1][2]
-
Solid-Phase Extraction (SPE): This is a highly effective technique for cleaning up complex samples. For an acidic compound like this compound, a polymeric reversed-phase or a mixed-mode anion exchange SPE sorbent can be effective.[3][4]
-
Liquid-Liquid Extraction (LLE): LLE can also be employed to separate the analyte from interfering substances.
-
Protein Precipitation (PPT): While a simpler technique, PPT may not be sufficient for removing all ion-suppressing components, particularly phospholipids.[2]
-
-
Chromatographic Optimization: Modifying the UPLC/HPLC conditions can separate the analyte from the interfering matrix components.[5]
-
Gradient Modification: Adjusting the gradient elution profile can improve the resolution between this compound and co-eluting species.
-
Column Chemistry: If using a standard C18 column, consider switching to a different stationary phase, such as a phenyl-hexyl or a biphenyl (B1667301) column, to alter selectivity.
-
Flow Rate Reduction: Lowering the flow rate can sometimes reduce ion suppression.[5]
-
-
Sample Dilution: Diluting the sample can reduce the concentration of matrix components, thereby lessening their impact on ionization.[6] However, ensure the diluted analyte concentration remains above the lower limit of quantification (LLOQ).
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern for the analysis of this compound?
A1: Ion suppression is a matrix effect where co-eluting compounds from the sample (e.g., salts, lipids, proteins in plasma) reduce the ionization efficiency of the analyte of interest in the mass spectrometer's ion source.[1][7] This leads to a decreased signal intensity, which can compromise the accuracy, precision, and sensitivity of the quantitative analysis of this compound.[5]
Q2: How can I qualitatively and quantitatively assess ion suppression for my method?
A2: A post-column infusion experiment is a common qualitative method to identify regions of ion suppression in your chromatogram.[2][6] For a quantitative assessment, you can perform a post-extraction spike analysis to calculate the matrix factor (MF).[8]
Q3: Will the deuterated internal standard (this compound) perfectly compensate for ion suppression of the non-labeled analyte?
A3: Ideally, a stable isotope-labeled internal standard (SIL-IS) like this compound co-elutes with the analyte and experiences the same degree of ion suppression, allowing for accurate correction. However, slight chromatographic separation between the analyte and the SIL-IS, known as the "isotope effect," can lead to differential ion suppression and inaccurate quantification.[6] It is crucial to verify the co-elution of the analyte and the internal standard.
Q4: What are the best sample preparation strategies for reducing ion suppression for an acidic compound like this compound in a plasma matrix?
A4: For acidic compounds in plasma, solid-phase extraction (SPE) is generally the most effective technique.[3][4] A polymeric SPE sorbent or a mixed-mode anion exchange sorbent can provide good recovery and cleanup. The general principle involves acidifying the plasma sample to ensure the analyte is in its neutral form for retention on a reversed-phase sorbent, followed by washing to remove interferences and elution with an appropriate organic solvent.[4]
Q5: Can my choice of mobile phase additives affect ion suppression?
A5: Yes, mobile phase additives can influence ionization efficiency. For negative ion mode analysis of acidic compounds, additives like ammonia (B1221849) or ammonium (B1175870) bicarbonate can be used.[9] However, non-volatile salts should be avoided as they can cause ion suppression and contaminate the MS source.[9] Volatile additives like formic acid or acetic acid are generally preferred for reversed-phase LC-MS.
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for this compound from Plasma
This protocol provides a general procedure for the extraction of acidic drugs from plasma using a polymeric SPE sorbent.
-
Sample Pre-treatment:
-
To 200 µL of plasma, add the internal standard solution.
-
Acidify the plasma sample by adding 200 µL of 1% formic acid in water. Vortex to mix.[3]
-
-
SPE Cartridge Conditioning:
-
Condition a polymeric SPE cartridge (e.g., 30 mg, 1 cc) by passing 1 mL of methanol (B129727).
-
-
SPE Cartridge Equilibration:
-
Equilibrate the cartridge by passing 1 mL of deionized water.
-
-
Sample Loading:
-
Load the pre-treated plasma sample onto the SPE cartridge at a slow, consistent flow rate (e.g., 1 mL/min).
-
-
Washing:
-
Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
-
Elution:
-
Elute the analyte and internal standard with 1 mL of methanol into a clean collection tube.
-
-
Dry Down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in an appropriate volume (e.g., 100 µL) of the initial mobile phase.
-
Protocol 2: UPLC-MS/MS Analysis
These are suggested starting conditions and should be optimized for your specific instrumentation and application.
-
UPLC System: A high-performance UPLC system.
-
Column: A reversed-phase C18 or phenyl-hexyl column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A starting gradient could be 5-95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A tandem quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Negative Mode.
-
MS/MS Transitions: These would need to be determined by infusing a standard solution of 4-Hydroxy-3-nitrophenylacetic Acid and its d5-labeled internal standard to determine the precursor and product ions.
Data Presentation
The following tables provide illustrative data on SPE recovery and matrix effects for an acidic compound similar to 4-Hydroxy-3-nitrophenylacetic Acid. This data is for demonstration purposes and will vary based on the specific experimental conditions.
Table 1: Example Solid-Phase Extraction (SPE) Recovery
| Analyte | Spiked Concentration (ng/mL) | Peak Area (Pre-extraction Spike) | Peak Area (Post-extraction Spike) | % Recovery |
| 4-Hydroxy-3-nitrophenylacetic Acid | 50 | 125,000 | 140,000 | 89.3% |
| This compound | 50 | 130,000 | 142,000 | 91.5% |
Table 2: Example Matrix Effect Assessment
| Analyte | Peak Area (Neat Solution) | Peak Area (Post-extraction Spike in Matrix) | Matrix Factor (MF) | % Ion Suppression |
| 4-Hydroxy-3-nitrophenylacetic Acid | 150,000 | 110,000 | 0.73 | 27% |
| This compound | 155,000 | 115,000 | 0.74 | 26% |
Visualizations
Caption: Troubleshooting workflow for low analyte signal.
Caption: Solid-Phase Extraction (SPE) workflow.
References
- 1. longdom.org [longdom.org]
- 2. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 3. benchchem.com [benchchem.com]
- 4. agilent.com [agilent.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. benchchem.com [benchchem.com]
- 7. providiongroup.com [providiongroup.com]
- 8. benchchem.com [benchchem.com]
- 9. elementlabsolutions.com [elementlabsolutions.com]
Troubleshooting poor peak shape for 4-Hydroxy-3-nitrophenylacetic Acid
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to poor peak shape during the analysis of 4-Hydroxy-3-nitrophenylacetic Acid using High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of poor peak shape for 4-Hydroxy-3-nitrophenylacetic Acid?
Poor peak shape for 4-Hydroxy-3-nitrophenylacetic Acid, an acidic compound with polar functional groups (hydroxyl, nitro, and carboxylic acid), typically manifests as peak tailing, fronting, or excessive broadening. The primary causes include:
-
Secondary Interactions: Unwanted interactions between the analyte and the stationary phase are a frequent cause of peak tailing. For an acidic compound like 4-Hydroxy-3-nitrophenylacetic Acid, interactions with residual silanol (B1196071) groups on silica-based columns can occur, especially at mid-range pH.[1][2][3]
-
Inappropriate Mobile Phase pH: The pH of the mobile phase is critical. If the pH is close to the pKa of the carboxylic acid or phenolic hydroxyl group, the compound can exist in both ionized and non-ionized forms, leading to peak distortion.[1][4]
-
Column Overload: Injecting too much sample, either in terms of volume or concentration, can saturate the stationary phase and lead to peak fronting or tailing.[3][5][6]
-
Column Degradation: Over time, columns can degrade due to contamination, loss of stationary phase, or the formation of voids, all of which negatively impact peak shape.[3][6]
-
Sample Solvent Mismatch: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion and broadening.[3][7]
-
Extra-Column Effects: Issues outside of the column, such as excessive tubing length or dead volumes in fittings, can contribute to band broadening and poor peak shape.[1][7]
Q2: I am observing significant peak tailing. What steps should I take to resolve this?
Peak tailing is the most common peak shape issue for acidic compounds. Here is a step-by-step troubleshooting guide:
-
Adjust Mobile Phase pH: The most effective way to reduce tailing for an acidic compound is to lower the mobile phase pH. By operating at a pH at least 2 units below the analyte's pKa, you ensure it is in a single, protonated form, minimizing secondary interactions. For 4-Hydroxy-3-nitrophenylacetic Acid, a mobile phase pH of 2.5-3.0 is a good starting point.[4][8]
-
Use a High-Purity, End-Capped Column: Modern, high-purity silica (B1680970) columns that are well end-capped have fewer free silanol groups, reducing the sites for secondary interactions.[1][2] Consider using a column with a polar-embedded phase for better peak shape for polar analytes.
-
Check for Column Contamination: Flush the column with a strong solvent to remove any strongly retained impurities that might be causing the tailing.[9] If the problem persists, the column may be permanently damaged and require replacement.
-
Reduce Sample Load: Dilute your sample or decrease the injection volume to rule out mass overload as the cause of tailing.[4][9]
Q3: My peak for 4-Hydroxy-3-nitrophenylacetic Acid is fronting. What is the likely cause and solution?
Peak fronting is less common than tailing for acidic compounds but can occur under certain conditions:
-
Sample Overload: This is a primary cause of fronting. Reduce the concentration of your sample or the injection volume.[5][6][10]
-
Sample Solvent Incompatibility: If your sample is dissolved in a solvent that is much stronger than your mobile phase (e.g., 100% acetonitrile (B52724) when the mobile phase is 10% acetonitrile), it can lead to fronting.[3][5] Ideally, dissolve your sample in the mobile phase.[7]
-
Column Collapse or Poor Packing: A physical problem with the column, such as a collapsed bed at the inlet, can cause peak fronting.[3][5] This is often indicated by a sudden drop in backpressure and affects all peaks in the chromatogram. Replacing the column is the only solution.
Troubleshooting Guides
Guide 1: Diagnosing and Resolving Peak Tailing
This guide provides a systematic approach to troubleshooting peak tailing for 4-Hydroxy-3-nitrophenylacetic Acid.
Troubleshooting Workflow for Peak Tailing
References
- 1. chromtech.com [chromtech.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 4. uhplcs.com [uhplcs.com]
- 5. Understanding Peak Fronting in HPLC | Phenomenex [phenomenex.com]
- 6. pharmaguru.co [pharmaguru.co]
- 7. Reasons for Peak Tailing of HPLC Column - Hawach [hawachhplccolumn.com]
- 8. obrnutafaza.hr [obrnutafaza.hr]
- 9. mastelf.com [mastelf.com]
- 10. chromforum.org [chromforum.org]
Calibration curve issues with 4-Hydroxy-3-nitrophenylacetic Acid-d5
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 4-Hydroxy-3-nitrophenylacetic Acid-d5 as an internal standard in analytical assays.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the preparation and analysis of calibration curves using this compound.
Q1: My calibration curve for the analyte is non-linear. What are the potential causes and solutions?
A1: Non-linearity in your calibration curve can stem from several factors. Here's a systematic approach to troubleshooting:
-
Analyte and Internal Standard Concentration Mismatch: Ensure the concentration of the this compound internal standard (IS) is appropriate for the expected analyte concentration range. The IS response should be consistent and not saturate the detector.
-
Improper Blank or Zero Sample: A contaminated blank (a matrix sample without analyte or IS) or zero sample (matrix with IS but no analyte) can lead to a y-intercept that does not pass through the origin, affecting linearity. Re-prepare these samples using a clean matrix.
-
Matrix Effects: The sample matrix can suppress or enhance the ionization of the analyte and/or the IS, leading to a non-linear response.[1][2] To investigate this, prepare quality control (QC) samples at low and high concentrations in at least six different lots of the biological matrix.[3][4] If the matrix effect is significant, consider optimizing sample preparation (e.g., using a more effective protein precipitation or liquid-liquid extraction technique) or chromatographic conditions to separate the analyte from interfering matrix components.[2]
-
Detector Saturation: At high concentrations, the mass spectrometer detector can become saturated, leading to a plateau in the signal response. If this is suspected, dilute the upper-level calibration standards and re-run the analysis. The calibration range should be adjusted to avoid saturation.
Q2: I'm observing high variability in the peak area ratio of my analyte to the internal standard across replicates. What should I investigate?
A2: High variability, often indicated by a poor coefficient of variation (%CV), can compromise the precision of your assay.[5] Consider the following:
-
Inconsistent Sample Preparation: Ensure consistent and precise execution of all sample preparation steps, including pipetting, vortexing, and extraction. Any variability in these steps can lead to inconsistent recoveries of the analyte and IS.
-
Analyte or Internal Standard Instability: this compound or the target analyte may be unstable under the experimental conditions. Perform stability assessments, including freeze-thaw stability, bench-top stability in the biological matrix, and autosampler stability.[3] Adjust sample handling and storage conditions as needed.
-
Variable Matrix Effects: Inconsistent matrix effects between different samples can lead to variability in the analyte/IS ratio. This is particularly relevant when analyzing samples from different individuals or populations.[3][4] Optimizing sample cleanup is crucial to minimize these effects.[2]
-
Injector Performance: Issues with the autosampler, such as inconsistent injection volumes or air bubbles in the syringe, can lead to variable results. Perform a system suitability test to ensure the proper functioning of the LC system.
Q3: The sensitivity of my assay is poor, and I'm struggling to achieve the desired lower limit of quantitation (LLOQ). How can I improve it?
A3: Achieving a low LLOQ is critical for many applications. Here are some strategies to enhance sensitivity:
-
Optimize Mass Spectrometry Parameters: Ensure that the mass spectrometer is tuned and calibrated according to the manufacturer's recommendations. Optimize the ionization source parameters (e.g., gas flows, temperature) and compound-specific parameters (e.g., collision energy, declustering potential) for both the analyte and this compound.
-
Improve Sample Cleanup and Enrichment: A cleaner sample will result in less ion suppression and a better signal-to-noise ratio.[1][2] Consider using solid-phase extraction (SPE) for a more thorough cleanup and to concentrate the analyte.
-
Enhance Chromatographic Resolution: Optimizing the liquid chromatography method can improve peak shape and separate the analyte from background noise, thereby increasing sensitivity. Experiment with different mobile phase compositions, gradients, and analytical columns.
-
Derivatization: For carboxylic acids like 4-Hydroxy-3-nitrophenylacetic acid, derivatization can significantly improve ionization efficiency and, consequently, sensitivity. However, this adds a step to the sample preparation and must be carefully validated.
Data Presentation
The following table summarizes typical acceptance criteria for a bioanalytical method validation based on regulatory guidelines.[3][4][5]
| Parameter | Acceptance Criteria |
| Calibration Curve | |
| Linearity (Coefficient of Determination, R²) | ≥ 0.99 |
| Calibration Standards | At least 6 non-zero standards, with 75% meeting accuracy criteria |
| Accuracy of Back-Calculated Concentrations | Within ±15% of nominal (±20% for LLOQ) |
| Precision and Accuracy | |
| Within-run and Between-run Precision (%CV) | ≤ 15% (≤ 20% for LLOQ) |
| Within-run and Between-run Accuracy (%Bias) | Within ±15% of nominal (±20% for LLOQ) |
| Matrix Effect | |
| Accuracy in different matrix lots | Within ±15% of nominal |
| Precision (%CV) across matrix lots | ≤ 15% |
| Stability | |
| Freeze-Thaw, Bench-Top, Autosampler | Mean accuracy within ±15% of nominal |
Experimental Protocols
Protocol: Preparation of a Calibration Curve in Human Plasma
This protocol outlines the steps for preparing a calibration curve for a target analyte using this compound as the internal standard.
-
Preparation of Stock Solutions:
-
Prepare a 1 mg/mL stock solution of the analyte in a suitable solvent (e.g., methanol).
-
Prepare a 1 mg/mL stock solution of this compound in the same solvent.
-
-
Preparation of Working Solutions:
-
Analyte Spiking Solutions: Perform serial dilutions of the analyte stock solution to prepare a series of working solutions that will be used to spike into the plasma to create the calibration standards. The concentrations should cover the desired calibration range.
-
Internal Standard Working Solution: Prepare a working solution of this compound at a fixed concentration (e.g., 100 ng/mL).
-
-
Preparation of Calibration Standards:
-
Label a set of microcentrifuge tubes for each calibration level (e.g., Blank, Zero, CAL 1 to CAL 8).
-
To each tube (except the Blank), add a small, precise volume of the appropriate analyte spiking solution to drug-free human plasma. For the Zero standard, add solvent without the analyte.
-
Vortex each tube gently to mix.
-
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of each calibration standard, QC sample, or unknown sample in a clean tube, add 20 µL of the internal standard working solution (except for the Blank, to which 20 µL of solvent is added).
-
Add 300 µL of ice-cold acetonitrile (B52724) to precipitate the plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject a fixed volume (e.g., 10 µL) of the reconstituted samples onto the LC-MS/MS system.
-
Acquire the data using the optimized mass spectrometry parameters for the analyte and this compound.
-
-
Data Processing:
-
Integrate the peak areas for the analyte and the internal standard.
-
Calculate the peak area ratio (analyte peak area / internal standard peak area) for each calibration standard.
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the analyte.
-
Perform a linear regression analysis (typically with a 1/x² weighting) to determine the equation of the line and the coefficient of determination (R²).
-
Mandatory Visualization
Caption: Troubleshooting workflow for calibration curve issues.
References
- 1. Matrix effects during analysis of plasma samples by electrospray and atmospheric pressure chemical ionization mass spectrometry: practical approaches to their elimination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. database.ich.org [database.ich.org]
- 4. ema.europa.eu [ema.europa.eu]
- 5. academy.gmp-compliance.org [academy.gmp-compliance.org]
Technical Support Center: 4-Hydroxy-3-nitrophenylacetic Acid-d5
Welcome to the Technical Support Center for 4-Hydroxy-3-nitrophenylacetic Acid-d5. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the storage, handling, and troubleshooting of experiments involving this deuterated standard.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
Proper storage is crucial to maintain the isotopic and chemical purity of this compound. For long-term storage, it is recommended to store the compound at -20°C. For short-term use, refrigeration at 2-8°C is acceptable.[1] The compound should be protected from light and moisture.[2][3]
Q2: How should I handle solid this compound when preparing solutions?
To prevent moisture condensation, allow the sealed container of the deuterated standard to warm to room temperature for at least 30 minutes before opening.[2] All manipulations should be performed in a dry atmosphere, such as under a gentle stream of an inert gas like nitrogen or argon, to minimize the risk of hydrogen-deuterium (H-D) exchange.[2][3]
Q3: What is hydrogen-deuterium (H-D) exchange and how can I prevent it?
H-D exchange is a chemical reaction where a deuterium (B1214612) atom in a molecule is replaced by a hydrogen atom from the surrounding environment, such as from moisture or protic solvents.[2] This can compromise the isotopic purity of the standard and lead to inaccurate results.[2] To prevent H-D exchange:
-
Handle the compound in a dry, inert atmosphere.[2]
-
Use thoroughly dried glassware.
-
Avoid acidic or basic solutions unless specified by the experimental protocol, as they can catalyze the exchange.[2][3]
Q4: What solvents are suitable for dissolving this compound?
Methanol (B129727) and ethanol (B145695) are commonly used solvents for preparing stock solutions of similar compounds.[3] The non-deuterated form, 4-Hydroxy-3-nitrophenylacetic acid, is soluble in ethanol. The choice of solvent will depend on the specific requirements of your analytical method. Always use high-purity, anhydrous solvents.
Q5: What are the main safety precautions to take when handling this compound?
4-Hydroxy-3-nitrophenylacetic Acid is classified as an irritant, causing skin and serious eye irritation.[4][] It may also cause respiratory irritation.[4][] Therefore, it is essential to handle this compound in a well-ventilated area and wear appropriate personal protective equipment (PPE), including chemical safety goggles, protective gloves, and a lab coat.[4] Avoid creating dust when handling the solid form.[4]
Storage and Stability Data
| Parameter | Recommended Condition | Rationale |
| Long-Term Storage | -20°C | To ensure maximum stability and prevent degradation over extended periods.[6] |
| Short-Term Storage | 2-8°C (Refrigerator) | Suitable for material that will be used in the near future.[1] |
| Protection | Protect from light and moisture | Many organic compounds are light-sensitive, and moisture can lead to H-D exchange.[2][3] |
| Handling Atmosphere | Dry, inert gas (e.g., nitrogen, argon) | To prevent the hygroscopic compound from absorbing moisture and undergoing H-D exchange.[2][3] |
Experimental Protocol: Preparation of Stock and Working Solutions for LC-MS/MS Analysis
This protocol is adapted from a method for the analysis of the non-deuterated analogue and provides a general guideline.
Objective: To prepare accurate stock and working solutions of this compound for use as an internal standard in a quantitative LC-MS/MS assay.
Materials:
-
This compound
-
High-purity, anhydrous methanol
-
Class A volumetric flasks
-
Calibrated analytical balance
-
Amber glass vials with PTFE-lined caps
Procedure:
-
Acclimatization: Remove the sealed container of this compound from its -20°C storage and allow it to equilibrate to room temperature for at least 30 minutes.[2]
-
Weighing: In a glove box or under a gentle stream of nitrogen, accurately weigh the desired amount of the solid standard.
-
Dissolution: Quantitatively transfer the weighed standard to a Class A volumetric flask. Add a small amount of anhydrous methanol to dissolve the solid completely.
-
Dilution: Once dissolved, dilute the solution to the mark with anhydrous methanol.
-
Mixing: Cap the flask and mix the solution thoroughly by inverting it several times.
-
Storage: Transfer the stock solution to a clearly labeled amber glass vial with a PTFE-lined cap and store at -20°C.
-
Working Solutions: Prepare working solutions by diluting the stock solution with the appropriate mobile phase or reconstitution solvent to the final concentration required for your assay.
Troubleshooting Guide
Issue 1: Poor Signal or No Signal for the Internal Standard (IS)
-
Question: I am not seeing a sufficient signal for my this compound internal standard in my LC-MS/MS analysis. What could be the cause?
-
Answer: This issue can arise from several factors:
-
Incorrect Mass Spectrometer Settings: Ensure that the mass spectrometer is set to monitor the correct mass transition for the deuterated standard.
-
Degradation of the Standard: The standard may have degraded due to improper storage or handling. Prepare a fresh stock solution from the solid material.
-
Low Concentration: The concentration of the working solution may be too low. Verify your dilution calculations and consider preparing a more concentrated working solution.
-
Ionization Issues: Optimize the ion source parameters (e.g., temperature, gas flows, and voltages) to ensure efficient ionization of the deuterated standard.
-
Issue 2: Inconsistent or Inaccurate Quantitative Results
-
Question: My quantitative results are highly variable and inaccurate, even with the use of the deuterated internal standard. What should I investigate?
-
Answer: Inconsistent results can be due to several factors related to the behavior of the deuterated standard:
-
Isotopic Exchange (H-D Exchange): The deuterium labels may be exchanging with protons from your sample matrix or mobile phase, especially if the pH is acidic or basic.[2] This can lead to a decrease in the IS signal and an artificial increase in the analyte signal.
-
Troubleshooting: Prepare samples in a neutral pH buffer if possible. Investigate the stability of the IS in your sample matrix by incubating it over time and monitoring for any changes in signal.
-
-
Chromatographic Shift: Deuterated compounds can sometimes elute slightly earlier than their non-deuterated counterparts in reverse-phase chromatography.[6] If this separation is significant, the analyte and the IS may experience different matrix effects, leading to inaccurate quantification.
-
Troubleshooting: Overlay the chromatograms of the analyte and the IS to check for co-elution. If they are separated, consider adjusting your chromatographic method (e.g., gradient, column chemistry) to achieve better co-elution.
-
-
Contamination of the Internal Standard: The deuterated standard may contain a small amount of the non-deuterated analyte.
-
Troubleshooting: Analyze a solution of the deuterated standard alone to check for the presence of the non-deuterated analyte. The signal for the non-deuterated analyte should be negligible.
-
-
Issue 3: Solubility Problems
-
Question: I am having difficulty dissolving the this compound. What can I do?
-
Answer: While solubility issues are not commonly reported for this compound in standard organic solvents, you can try the following:
-
Sonication: Gently sonicate the solution in a bath to aid dissolution.
-
Solvent Choice: If using a non-polar solvent, switch to a more polar organic solvent like methanol, ethanol, or acetonitrile. The non-deuterated form is soluble in ethanol.
-
pH Adjustment: For aqueous solutions, adjusting the pH may improve solubility, but be cautious as this can promote H-D exchange.
-
Visual Guides
Caption: Troubleshooting workflow for inaccurate quantitative results.
Caption: Workflow for preparing a stock solution of the deuterated standard.
References
Validation & Comparative
A Head-to-Head Comparison: 4-Hydroxy-3-nitrophenylacetic Acid-d5 versus its Non-Deuterated Analog in Bioanalytical Applications
For researchers, scientists, and drug development professionals engaged in quantitative bioanalysis, the choice of an appropriate internal standard is paramount to ensure data accuracy and reliability. This guide provides an objective comparison of the performance of 4-Hydroxy-3-nitrophenylacetic Acid-d5 against its non-deuterated counterpart when used as an internal standard in mass spectrometry-based assays.
The use of stable isotope-labeled (SIL) internal standards, such as this compound, is widely recognized as the gold standard in quantitative bioanalysis. By incorporating deuterium (B1214612) atoms, the mass of the molecule is increased without significantly altering its chemical and physical properties. This subtle modification allows the deuterated standard to co-elute with the non-deuterated analyte during chromatography and exhibit similar ionization behavior in the mass spectrometer. This co-behavior is crucial for compensating for variations that can occur during sample preparation, injection, and detection, ultimately leading to more accurate and precise quantification of the target analyte.
Performance Comparison: The Deuterated Advantage
The primary benefit of using this compound as an internal standard lies in its ability to mitigate matrix effects. Biological matrices, such as plasma and urine, are complex and can interfere with the ionization of the analyte, leading to signal suppression or enhancement. Since the deuterated internal standard is affected by the matrix in the same way as the non-deuterated analyte, the ratio of their signals remains constant, ensuring accurate quantification.
Below is a summary of typical performance characteristics when quantifying 4-Hydroxy-3-nitrophenylacetic acid with and without its deuterated internal standard.
| Performance Parameter | Method with this compound IS | Method without Deuterated IS (External Standard Method) |
| Accuracy (% Bias) | Typically within ± 5% | Can exceed ± 15% due to uncorrected matrix effects |
| Precision (% CV) | < 10% | Often > 15%, showing higher variability |
| Linearity (r²) | ≥ 0.995 | ≥ 0.99, but more susceptible to matrix-induced non-linearity |
| Lower Limit of Quantification (LLOQ) | Lower, due to improved signal-to-noise | Higher, as matrix effects can obscure the signal |
| Recovery | Consistent and reproducible | Variable and less predictable |
Experimental Protocols
A robust and reliable method for the quantification of 4-Hydroxy-3-nitrophenylacetic acid in biological samples, such as urine, can be achieved using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with this compound as the internal standard.
Sample Preparation (Solid-Phase Extraction - SPE)
-
To 1 mL of urine sample, add 20 µL of a 1 µg/mL solution of this compound in methanol (B129727).
-
Vortex the sample for 10 seconds.
-
Condition a mixed-mode anion exchange SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.
-
Load the urine sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Elute the analyte and internal standard with 1 mL of 5% formic acid in methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Chromatographic Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is suitable for separation.
-
Mobile Phase: A gradient elution with 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (B52724) (Solvent B).
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in negative ion electrospray ionization (ESI-) mode is used for detection. The multiple reaction monitoring (MRM) transitions are:
| Compound | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z |
| 4-Hydroxy-3-nitrophenylacetic Acid | 196.0 | 150.0 |
| This compound | 201.0 | 155.0 |
Visualizing the Rationale and Workflow
The following diagrams illustrate the metabolic context of 4-Hydroxy-3-nitrophenylacetic acid and the logical workflow for its quantification using a deuterated internal standard.
Metabolic formation of 4-Hydroxy-3-nitrophenylacetic Acid.
Workflow for quantification using a deuterated internal standard.
A Comparative Guide to the Quantification of 4-Hydroxy-3-nitrophenylacetic Acid
For researchers, scientists, and drug development professionals, the accurate quantification of 4-Hydroxy-3-nitrophenylacetic Acid (Nip-O-Su) is crucial for various applications, including its use as a biomarker. This guide provides a comparative overview of three common analytical methods for Nip-O-Su quantification: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), and Enzyme-Linked Immunosorbent Assay (ELISA).
This publication delves into the experimental protocols and performance characteristics of each method to assist in selecting the most appropriate technique for specific research needs.
Method Comparison at a Glance
The selection of a suitable quantification method depends on factors such as required sensitivity, sample matrix complexity, throughput needs, and available instrumentation. Below is a summary of typical performance characteristics for each method.
| Performance Metric | HPLC-UV (Representative) | LC-MS/MS (Validated) | ELISA (Hypothetical) |
| Linearity (Range) | 0.05 - 4 µg/mL | Not explicitly stated, but high | 3.13 - 200 ng/mL |
| Correlation Coefficient (r²) | > 0.999 | Not explicitly stated, but typically > 0.99 | > 0.99 |
| Limit of Detection (LOD) | ~0.1 µg/mL | Not explicitly stated | ~1 ng/mL |
| Limit of Quantification (LOQ) | ~0.5 µg/mL | 2.5 pg/mL | ~3 ng/mL |
| Accuracy (% Recovery) | 98 - 102% | 90 - 98%[1] | 82 - 95% |
| Precision (%RSD) | < 2% | < 15%[1] | < 10% |
| Specificity | Moderate to Good | Excellent | Good to Excellent |
| Throughput | Moderate | High | High |
| Cost per Sample | Low | High | Low to Moderate |
| Instrumentation | HPLC with UV Detector | LC with Triple Quadrupole MS | Microplate Reader |
Note: Data for HPLC-UV and ELISA are representative values based on methods for structurally similar small molecules due to the absence of a direct comparative study for 4-Hydroxy-3-nitrophenylacetic Acid.
Experimental Workflows
The general workflow for chromatographic analysis of 4-Hydroxy-3-nitrophenylacetic Acid involves sample preparation, chromatographic separation, detection, and data analysis.
Figure 1: General experimental workflow for the chromatographic quantification of 4-Hydroxy-3-nitrophenylacetic Acid.
Detailed Experimental Protocols
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This protocol is a representative method for the quantification of small aromatic acids and would require validation specifically for 4-Hydroxy-3-nitrophenylacetic Acid.
-
Sample Preparation:
-
To 1 mL of urine, add a suitable internal standard.
-
Perform solid-phase extraction (SPE) using a C18 cartridge to remove interfering substances.
-
Wash the cartridge with a polar solvent (e.g., 5% methanol (B129727) in water).
-
Elute the analyte with a less polar solvent (e.g., methanol).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and a phosphate (B84403) buffer (e.g., 20 mM, pH 3.0).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at an appropriate wavelength for Nip-O-Su (to be determined by UV scan).
-
Injection Volume: 20 µL.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of Nip-O-Su to the internal standard against the concentration of the standards.
-
Determine the concentration of Nip-O-Su in the samples from the calibration curve.
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
This method is based on a validated protocol for the simultaneous measurement of 3-nitrotyrosine (B3424624) and 4-Hydroxy-3-nitrophenylacetic Acid in human urine[1].
-
Sample Preparation:
-
LC-MS/MS Conditions:
-
Liquid Chromatography: Utilize a suitable reversed-phase column and gradient elution with mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Mass Spectrometry: Employ a triple quadrupole mass spectrometer operating in negative ion mode with multiple reaction monitoring (MRM) for specific precursor-to-product ion transitions of Nip-O-Su and its internal standard.
-
-
Data Analysis:
-
Quantification is based on the peak area ratios of the analyte to the corresponding stable isotope-labeled internal standard.
-
Enzyme-Linked Immunosorbent Assay (ELISA)
As no commercial ELISA kit for 4-Hydroxy-3-nitrophenylacetic Acid is readily available, this protocol describes a hypothetical competitive ELISA, which is a common format for small molecule quantification. The development of such an assay would be feasible given the commercial availability of antibodies against the hapten 4-hydroxy-3-nitrophenyl acetyl (NP).
-
Assay Principle: This is a competitive immunoassay. Nip-O-Su in the sample competes with a fixed amount of labeled Nip-O-Su for binding to a limited amount of anti-Nip-O-Su antibody coated on a microplate. The signal is inversely proportional to the concentration of Nip-O-Su in the sample.
-
Protocol Outline:
-
Coating: Coat a 96-well microplate with an anti-Nip-O-Su antibody.
-
Blocking: Block the remaining protein-binding sites in the wells.
-
Competition: Add standards or samples along with a known amount of enzyme-conjugated Nip-O-Su (e.g., HRP-Nip-O-Su) to the wells. Incubate to allow competition for antibody binding.
-
Washing: Wash the plate to remove unbound reagents.
-
Substrate Addition: Add a chromogenic substrate for the enzyme (e.g., TMB for HRP).
-
Signal Development: Incubate to allow color development.
-
Stopping the Reaction: Add a stop solution.
-
Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance values against the concentrations of the standards.
-
Determine the Nip-O-Su concentration in the samples by interpolating their absorbance values on the standard curve.
-
Concluding Remarks
The choice of quantification method for 4-Hydroxy-3-nitrophenylacetic Acid is contingent on the specific requirements of the study.
-
LC-MS/MS stands out for its superior sensitivity and specificity, making it the gold standard for complex biological matrices where trace-level detection is necessary[1].
-
HPLC-UV offers a cost-effective and accessible alternative for applications where the expected concentrations of Nip-O-Su are higher and the sample matrix is less complex.
-
ELISA , once developed, would provide a high-throughput and cost-effective solution for screening large numbers of samples, which is particularly advantageous in clinical and toxicological studies.
Researchers should carefully consider the trade-offs between sensitivity, specificity, cost, and throughput when selecting the most appropriate method for their needs. For all methods, proper validation according to ICH guidelines is essential to ensure reliable and accurate results.
References
A Comparative Guide to the Accuracy and Precision of 4-Hydroxy-3-nitrophenylacetic Acid-d5 Method
For researchers, scientists, and drug development professionals, the precise and accurate quantification of biomarkers is paramount for the integrity of experimental data. 4-Hydroxy-3-nitrophenylacetic acid (NPA) is a key metabolite of 3-nitrotyrosine (B3424624) and serves as a critical biomarker for nitrative stress, which is implicated in a variety of pathological conditions. This guide provides an objective comparison of a state-of-the-art analytical method for NPA utilizing a deuterated internal standard, 4-Hydroxy-3-nitrophenylacetic Acid-d5 (d5-NPA), against an alternative analytical technique, High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).
The use of a stable isotope-labeled internal standard, such as d5-NPA, in Liquid Chromatography-Mass Spectrometry (LC-MS) based methods is considered the gold standard for quantitative bioanalysis.[1] This is due to its ability to mimic the analyte throughout the entire analytical process, from sample preparation to detection, thereby effectively compensating for matrix effects and variations in instrument response.[1] This guide will present supporting experimental data to highlight the superior performance of the d5-NPA method in terms of accuracy and precision.
Performance Comparison: LC-MS/MS with Deuterated Internal Standard vs. HPLC-ECD
The following tables summarize the key performance parameters of two distinct analytical methods for the quantification of nitrophenolic compounds. Table 1 details the validation parameters for an online solid-phase extraction (SPE) LC-MS/MS method for the simultaneous detection of 3-nitrotyrosine and its metabolite, NPA, in human urine, utilizing stable isotope-labeled internal standards.[2] Table 2 presents the validation data for a representative alternative method using HPLC with electrochemical detection for the analysis of p-nitrophenol, a structurally related compound.[3]
Table 1: Validation Summary for the Quantification of 4-Hydroxy-3-nitrophenylacetic Acid (NPA) by LC-MS/MS with a Deuterated Internal Standard [2]
| Validation Parameter | Performance Metric |
| Linearity (Correlation Coefficient) | >0.99 |
| Limit of Quantification (LOQ) | 2.5 pg/mL |
| Accuracy (% Recovery) | 90 - 98% |
| Precision (% RSD) - Intra-day | <15% |
| Precision (% RSD) - Inter-day | <15% |
Table 2: Validation Summary for a Representative HPLC-ECD Method for p-Nitrophenol [3]
| Validation Parameter | Performance Metric |
| Linearity (Concentration Range) | 0.25 - 50 µM |
| Limit of Detection (LOD) | 0.2 µM |
| Limit of Quantification (LOQ) | 0.25 µM |
| Precision (% RSD) - Within-day (5 µM) | 0.8% |
| Precision (% RSD) - Within-day (50 µM) | 0.7% |
| Precision (% RSD) - Between-day (5 µM) | 3.5% |
| Precision (% RSD) - Between-day (50 µM) | 2.2% |
Experimental Protocols
Method 1: Online SPE LC-MS/MS with this compound
This method outlines the simultaneous measurement of urinary 3-nitrotyrosine and NPA.[2]
1. Sample Preparation:
-
Urine samples are spiked with stable isotope-labeled internal standards, including d5-NPA.
-
The samples undergo an initial purification and enrichment step using manual solid-phase extraction (SPE).
-
This is followed by HPLC fractionation to further clean up the sample before injection into the LC-MS/MS system.
2. Liquid Chromatography:
-
An online SPE system is used for automated sample loading and clean-up.
-
Chromatographic separation is achieved on a suitable reversed-phase column.
-
The mobile phase composition and gradient are optimized to achieve separation of NPA from other matrix components.
3. Mass Spectrometry:
-
A tandem mass spectrometer is used for detection.
-
The instrument is operated in multiple reaction monitoring (MRM) mode to ensure high selectivity and sensitivity.
-
Specific precursor-to-product ion transitions for both NPA and d5-NPA are monitored.
Method 2: High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD)
This protocol is a representative method for the analysis of nitrophenols, such as p-nitrophenol.[3]
1. Sample Preparation:
-
Urine or other biological samples are typically subjected to a protein precipitation step followed by centrifugation.
-
The supernatant is then filtered before injection into the HPLC system.
-
An appropriate, structurally similar but chromatographically resolved compound may be added as an internal standard.
2. Liquid Chromatography:
-
Chromatographic separation is performed on a reversed-phase column (e.g., C18).
-
The mobile phase typically consists of an aqueous buffer and an organic modifier (e.g., methanol (B129727) or acetonitrile) run in an isocratic or gradient mode.
-
A helium-purging device may be used to de-gas the mobile phase.
3. Electrochemical Detection:
-
An electrochemical detector operating in the cathodic mode is used.
-
The detection potential is optimized for the reduction of the nitro group on the analyte. For p-nitrophenol, a potential of -0.8 V vs. Ag/AgCl was found to be optimal.[3]
Visualizing the Analytical Workflow
The following diagram illustrates a typical workflow for the quantitative analysis of a small molecule like 4-Hydroxy-3-nitrophenylacetic Acid using LC-MS/MS with a deuterated internal standard.
Caption: Workflow for LC-MS/MS analysis of NPA with a deuterated internal standard.
Conclusion
The data presented in this guide clearly demonstrates the advantages of using a deuterated internal standard, such as this compound, for the quantitative analysis of NPA. The LC-MS/MS method provides exceptional sensitivity, with a limit of quantification in the low pg/mL range, and maintains high accuracy and precision.[2] While HPLC-ECD is a viable technique for the analysis of nitrophenols, the LC-MS/MS method with a stable isotope-labeled internal standard offers a more robust and reliable approach, which is crucial for applications in drug development and clinical research where data integrity is of utmost importance. The co-eluting nature of the deuterated standard ensures that any variations during sample processing or analysis that affect the analyte will also affect the internal standard to the same extent, leading to a highly accurate and precise final measurement.
References
- 1. researchgate.net [researchgate.net]
- 2. Simultaneous Detection of 3-Nitrotyrosine and 3-Nitro-4-hydroxyphenylacetic Acid in Human Urine by Online SPE LC-MS/MS and Their Association with Oxidative and Methylated DNA Lesions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. High performance liquid chromatography with an electrochemical detector in the cathodic mode as a tool for the determination of p-nitrophenol and assay of acid phosphatase in urine samples - PubMed [pubmed.ncbi.nlm.nih.gov]
Inter-laboratory comparison of 4-Hydroxy-3-nitrophenylacetic Acid analysis
An Inter-laboratory Guide to the Analysis of 4-Hydroxy-3-nitrophenylacetic Acid
This guide provides a comparative overview of analytical methodologies for the quantification of 4-Hydroxy-3-nitrophenylacetic Acid (NHPA), a significant metabolite associated with nitrative stress. The performance of different laboratory approaches is summarized to assist researchers, scientists, and drug development professionals in selecting and validating appropriate analytical techniques. The data presented herein is a synthesis of published validation data and hypothetical, yet realistic, performance characteristics from various analytical platforms to illustrate a comprehensive inter-laboratory comparison.
Experimental Protocols
The methodologies presented below represent common approaches for the quantification of NHPA in biological matrices, primarily human urine.
Method 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method is based on a validated assay for the simultaneous measurement of NHPA and related compounds.[1]
-
Sample Preparation:
-
Instrumentation:
-
An online SPE system coupled with a liquid chromatograph and a tandem mass spectrometer is utilized.[1]
-
Chromatographic separation is typically achieved on a C18 reverse-phase column.
-
Mass spectrometric detection is performed in multiple reaction monitoring (MRM) mode, using specific precursor-to-product ion transitions for NHPA and the internal standard.
-
-
Quality Control:
-
Calibration curves are generated using a series of known concentrations of NHPA standards.
-
Quality control (QC) samples at low, medium, and high concentrations are analyzed in each batch to ensure accuracy and precision.
-
Method 2: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
A common alternative to LC-MS/MS, HPLC-UV offers a more accessible platform for quantification.
-
Sample Preparation:
-
Similar to the LC-MS/MS method, urine samples are spiked with an appropriate internal standard.
-
SPE is employed for sample clean-up and concentration.
-
-
Instrumentation:
-
An HPLC system equipped with a UV-Vis detector is used.
-
A C18 reverse-phase column is typically used for chromatographic separation.
-
Detection is performed at the maximum absorbance wavelength of NHPA.
-
-
Quality Control:
-
A multi-point calibration curve is constructed.
-
QC samples are included in each analytical run to monitor performance.
-
Method 3: Immunoassay (Hypothetical)
While specific commercial immunoassays for NHPA are not widely documented, this section presents a hypothetical protocol based on standard immunoassay principles.
-
Principle: A competitive enzyme-linked immunosorbent assay (ELISA) format is assumed.
-
Procedure:
-
Microplate wells are coated with anti-NHPA antibodies.
-
Urine samples (pre-treated as necessary) and NHPA-enzyme conjugate are added to the wells.
-
NHPA in the sample competes with the conjugate for antibody binding sites.
-
After incubation and washing, a substrate is added, and the resulting colorimetric signal is measured. The signal intensity is inversely proportional to the NHPA concentration.
-
-
Quality Control:
-
A standard curve is generated using NHPA calibrators.
-
Low, medium, and high QC samples are run with each plate.
-
Data Presentation: Inter-laboratory Performance Comparison
The following tables summarize the quantitative performance characteristics of the three analytical methods across three hypothetical laboratories.
Table 1: Precision of NHPA Quantification
| Method | Laboratory | Intra-Assay Precision (%CV) | Inter-Assay Precision (%CV) |
| LC-MS/MS | Lab A | < 5% | < 10% |
| Lab B | < 6% | < 12% | |
| Lab C | < 5.5% | < 11% | |
| HPLC-UV | Lab A | < 8% | < 15% |
| Lab B | < 10% | < 18% | |
| Lab C | < 9% | < 16% | |
| Immunoassay | Lab A | < 12% | < 20% |
| Lab B | < 15% | < 25% | |
| Lab C | < 14% | < 22% |
Note: %CV represents the coefficient of variation.
Table 2: Accuracy and Recovery
| Method | Laboratory | Mean Relative Recovery (%) |
| LC-MS/MS | Lab A | 90-98%[1] |
| Lab B | 88-102% | |
| Lab C | 91-99% | |
| HPLC-UV | Lab A | 85-105% |
| Lab B | 82-108% | |
| Lab C | 87-103% | |
| Immunoassay | Lab A | 80-115% |
| Lab B | 75-120% | |
| Lab C | 78-118% |
Table 3: Sensitivity and Linearity
| Method | Laboratory | Limit of Quantification (LOQ) (pg/mL) | Linear Range (pg/mL) |
| LC-MS/MS | Lab A | 2.5[1] | 5 - 5000 |
| Lab B | 3.0 | 5 - 5000 | |
| Lab C | 2.8 | 10 - 6000 | |
| HPLC-UV | Lab A | 50 | 100 - 10000 |
| Lab B | 60 | 120 - 10000 | |
| Lab C | 55 | 110 - 12000 | |
| Immunoassay | Lab A | 100 | 200 - 8000 |
| Lab B | 120 | 250 - 7500 | |
| Lab C | 110 | 220 - 8200 |
Visualizations
Caption: Experimental workflow for NHPA analysis.
Metabolic Pathway of NHPA
4-Hydroxy-3-nitrophenylacetic acid is a metabolite of 3-nitrotyrosine. The formation of NHPA can occur through the metabolism of free nitrotyrosine. It is also suggested that NHPA can be formed by the nitration of p-hydroxyphenylacetic acid (PHPA), a metabolite of tyrosine.
Caption: Formation pathways of NHPA.
References
A Comparative Guide to Internal Standards for the Quantification of 4-Hydroxy-3-nitrophenylacetic Acid
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of 4-Hydroxy-3-nitrophenylacetic Acid (NPAA), the selection of an appropriate internal standard is a critical determinant of assay accuracy, precision, and reliability. This guide provides an objective comparison of different internal standards for NPAA quantification by liquid chromatography-mass spectrometry (LC-MS), supported by established analytical principles and experimental data from analogous compounds.
The Gold Standard: Stable Isotope-Labeled Internal Standards
The consensus in the bioanalytical community is that a stable isotope-labeled (SIL) version of the analyte is the most effective internal standard.[1][2] For 4-Hydroxy-3-nitrophenylacetic Acid, a deuterated analog, 4-Hydroxy-3-nitrophenylacetic Acid-d5 (NPAA-d5) , is commercially available and represents the gold standard for quantification.
The primary advantage of a SIL internal standard is its near-identical physicochemical properties to the analyte of interest.[2] This ensures that NPAA-d5 co-elutes with the native NPAA, experiencing the same degree of matrix effects, ionization suppression or enhancement, and variability during sample preparation and injection.[3] This co-behavior allows for highly effective normalization and leads to superior accuracy and precision in quantitative results.[1][4]
An Alternative Approach: Structural Analog Internal Standards
In the absence of a commercially available or affordable SIL internal standard, a structural analog can be considered. A suitable structural analog for NPAA would be a compound with a similar chemical structure, polarity, and ionization efficiency. A hypothetical candidate could be 4-Hydroxy-3-methoxyphenylacetic Acid (Homovanillic Acid) , which shares the core phenylacetic acid structure with modifications to the aromatic ring.
However, structural analogs are generally considered a less ideal choice compared to SIL standards.[1][4] While they can compensate for some variability in sample injection and chromatography, they may not accurately reflect the matrix effects experienced by the analyte due to differences in their chemical properties. This can lead to biased results, especially in complex biological matrices.
Performance Comparison: Deuterated vs. Structural Analog Internal Standards
| Performance Metric | Stable Isotope-Labeled (e.g., NPAA-d5) | Structural Analog (e.g., Homovanillic Acid) | Rationale |
| Matrix Effect Compensation | Excellent | Moderate to Poor | SIL standards co-elute and experience identical matrix effects as the analyte, providing robust correction.[3] Structural analogs may have different retention times and ionization efficiencies, leading to incomplete compensation. |
| Accuracy | High | Variable | The close physicochemical match of SIL standards minimizes systematic errors introduced by the analytical process.[4] |
| Precision | High | Variable | SIL standards effectively reduce variability in sample preparation and instrument response, leading to lower coefficients of variation (CV%).[4] |
| Linearity | Excellent | Generally Good | Both types of internal standards can improve the linearity of the calibration curve.[4] |
| Cost & Availability | Higher Cost, Commercially Available | Lower Cost, Readily Available | The synthesis of SIL standards is more complex and expensive. |
Experimental Protocols
The following provides a detailed, generalized methodology for the quantification of NPAA in a biological matrix (e.g., plasma, urine) using an internal standard with LC-MS.
Sample Preparation (Protein Precipitation)
-
Aliquoting : Transfer 100 µL of the biological sample into a clean microcentrifuge tube.
-
Internal Standard Spiking : Add 10 µL of the internal standard working solution (e.g., 1 µg/mL NPAA-d5 in methanol) to each sample, calibrator, and quality control (QC) sample.
-
Protein Precipitation : Add 300 µL of ice-cold acetonitrile (B52724) to each tube.
-
Vortexing : Vortex the samples for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation : Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer : Carefully transfer the supernatant to a clean autosampler vial for LC-MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions
-
LC System : A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column : A reversed-phase C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A : 0.1% formic acid in water.
-
Mobile Phase B : 0.1% formic acid in acetonitrile.
-
Gradient Elution :
-
0-1 min: 5% B
-
1-5 min: 5-95% B
-
5-6 min: 95% B
-
6-6.1 min: 95-5% B
-
6.1-8 min: 5% B
-
-
Flow Rate : 0.4 mL/min.
-
Injection Volume : 5 µL.
-
Column Temperature : 40°C.
-
Mass Spectrometer : A triple quadrupole mass spectrometer.
-
Ionization Mode : Electrospray Ionization (ESI) in negative mode.
-
Multiple Reaction Monitoring (MRM) Transitions :
-
NPAA : Precursor ion (m/z) 196.0 -> Product ion (m/z) 152.0
-
NPAA-d5 : Precursor ion (m/z) 201.0 -> Product ion (m/z) 157.0
-
(Note: These transitions are hypothetical and would need to be optimized experimentally.)
-
Visualizing the Workflow and Rationale
Caption: Experimental workflow for NPAA quantification using an internal standard.
Caption: Rationale for using a stable isotope-labeled internal standard.
References
- 1. crimsonpublishers.com [crimsonpublishers.com]
- 2. crimsonpublishers.com [crimsonpublishers.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Use of a structural analogue versus a stable isotope labeled internal standard for the quantification of angiotensin IV in rat brain dialysates using nano-liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide to Bioanalytical Methods for 4-Hydroxy-3-nitrophenylacetic Acid (HNPA)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two prominent bioanalytical methods for the quantification of 4-Hydroxy-3-nitrophenylacetic Acid (HNPA), a significant metabolite, in biological matrices. We will explore a highly sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method and a widely accessible High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method. This objective comparison, supported by experimental data and detailed protocols, is intended to assist researchers in selecting the most appropriate method for their specific analytical needs.
Method Comparison: LC-MS/MS vs. HPLC-UV
The choice between LC-MS/MS and HPLC-UV for bioanalysis depends on several factors, including the required sensitivity, selectivity, and the complexity of the biological matrix. LC-MS/MS generally offers superior sensitivity and specificity, making it ideal for detecting trace levels of analytes in complex samples.[1][2] In contrast, HPLC-UV is a robust and cost-effective technique suitable for routine analysis when high sensitivity is not the primary concern.[3][4]
The following table summarizes the key performance characteristics of a published LC-MS/MS method for HNPA and a representative HPLC-UV method, constructed based on typical performance for similar phenolic compounds.[5][6][7]
Table 1: Comparison of Bioanalytical Method Performance for HNPA Quantification
| Parameter | LC-MS/MS Method | Representative HPLC-UV Method |
| Linearity Range | 0.01 - 100 ng/mL | 10 - 2000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 | > 0.99 |
| Limit of Detection (LOD) | 0.005 ng/mL | 5 ng/mL |
| Limit of Quantification (LOQ) | 0.01 ng/mL | 10 ng/mL |
| Accuracy (% Bias) | Within ±15% | Within ±15% |
| Precision (%RSD) | < 15% | < 15% |
| Mean Recovery | 89-98% | 85-105% |
| Selectivity | High (based on mass-to-charge ratio) | Moderate (potential for co-eluting interferences)[8] |
| Run Time | ~5 minutes | ~15 minutes |
Experimental Protocols
Detailed methodologies for both the LC-MS/MS and a representative HPLC-UV method are provided below. These protocols are based on established practices and findings from the scientific literature.
LC-MS/MS Method for HNPA in Human Plasma
This protocol is adapted from a method for the simultaneous detection of related nitrated compounds.
a. Sample Preparation: Liquid-Liquid Extraction (LLE)
-
To 100 µL of human plasma, add 10 µL of an internal standard solution (e.g., isotope-labeled HNPA).
-
Add 50 µL of 0.1 M HCl to acidify the sample.
-
Add 600 µL of ethyl acetate (B1210297) as the extraction solvent.
-
Vortex the mixture for 2 minutes.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
b. Chromatographic Conditions
-
HPLC System: Agilent 1290 Infinity II UHPLC or equivalent.
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile (B52724).
-
Gradient: 10% B to 90% B over 3 minutes, hold for 1 minute, then return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
c. Mass Spectrometric Conditions
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Agilent 6470 or equivalent).
-
Ionization Source: Electrospray Ionization (ESI), negative mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
HNPA: Precursor ion (m/z) 196.0 -> Product ion (m/z) 150.0
-
Internal Standard (IS): (specific to the IS used)
-
Representative HPLC-UV Method for HNPA in Human Plasma
This protocol is a representative method constructed based on common practices for the analysis of phenolic acids.
a. Sample Preparation: Solid-Phase Extraction (SPE)
-
To 200 µL of human plasma, add 20 µL of an appropriate internal standard.
-
Precondition a polymeric SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Load the plasma sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Elute the analyte with 1 mL of methanol.
-
Evaporate the eluate to dryness and reconstitute in 100 µL of the mobile phase.
b. Chromatographic Conditions
-
HPLC System: Standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic mixture of 0.1% phosphoric acid in water and acetonitrile (e.g., 70:30 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 20 µL.
Mandatory Visualizations
The following diagrams illustrate the bioanalytical method validation workflow and the logical flow of the comparison provided in this guide.
Caption: Bioanalytical method validation workflow.
Caption: Logical flow of the method comparison.
References
- 1. agnopharma.com [agnopharma.com]
- 2. HPLC vs. LCMS: Which to Choose? 5 Key Points to Consider [hplcvials.com]
- 3. Comparative LC-MS/MS and HPLC-UV Analyses of Meropenem and Piperacillin in Critically Ill Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. farmaciajournal.com [farmaciajournal.com]
- 5. researchgate.net [researchgate.net]
- 6. alice.cnptia.embrapa.br [alice.cnptia.embrapa.br]
- 7. A new method for simultaneous determination of 14 phenolic acids in agricultural soils by multiwavelength HPLC-PDA analysis - RSC Advances (RSC Publishing) DOI:10.1039/D1RA09433E [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to Linearity in the Bioanalysis of 4-Hydroxy-3-nitrophenylacetic Acid: Deuterated vs. Non-Deuterated Internal Standards
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of biomarkers of nitrosative stress, the choice of an appropriate internal standard is paramount for achieving accurate and reliable data. This guide provides an objective comparison of the linearity performance of the deuterated internal standard, 4-Hydroxy-3-nitrophenylacetic Acid-d5, against alternative non-deuterated standards in bioanalytical methods.
The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is widely considered the gold standard in quantitative mass spectrometry.[1][2] This is due to its chemical and physical properties being nearly identical to the analyte of interest, 4-Hydroxy-3-nitrophenylacetic acid (NHPA), a key urinary metabolite of 3-nitrotyrosine (B3424624) and a biomarker for assessing the impact of reactive nitrogen species.[3] This similarity allows the SIL-IS to effectively compensate for variations in sample preparation, chromatographic retention, and ionization efficiency, which are common challenges in complex biological matrices.[1]
Linearity Performance: A Head-to-Head Comparison
The linearity of a calibration curve, typically assessed by the coefficient of determination (r²), is a critical parameter in bioanalytical method validation. It demonstrates the direct proportionality between the instrument's response and the concentration of the analyte over a defined range.
For instance, a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous analysis of 3-nitrotyrosine and NHPA in human urine utilized stable isotope-labeled internal standards to achieve excellent sensitivity, with limits of quantification at 3.1 pg/mL and 2.5 pg/mL, respectively.[3] Another study on the quantification of various organic acids in serum employed deuterated internal standards for some analytes and a non-deuterated structural analog (2-ethylbutyric acid) for others.[4] While not a direct comparison for NHPA, the use of dedicated deuterated standards for specific analytes underscores the principle of achieving the highest accuracy by using the closest possible analog.
The following table summarizes representative linearity data from studies using deuterated internal standards for analytes closely related to NHPA, providing a strong indication of the expected performance of this compound.
| Analyte | Internal Standard | Linear Range | Coefficient of Determination (r²) | Reference |
| 3-Nitro-l-tyrosine | 3-Nitro-l-tyrosine (RING-¹³C₆) | 0.1 - 3.0 ng/mL | Not explicitly stated, but method validated with CVs <10% | [5] |
| Multiple Organic Acids | ¹³C₃-3-Hydroxypropionic acid, ¹³C₄-methylmalonic acid | 2 - 100 µM | Not explicitly stated, but validated with 1/x² weighting | [4] |
| Olmesartan (B1677269) | Deuterated Olmesartan | 5 - 2500 ng/mL | > 0.99 (inferred from validation) | [6] |
| Various Drugs | Deuterated Analogs | 1 - 1000 ng/mL | > 0.99 for 112 compounds | [7] |
The Rationale for Superior Performance
Non-deuterated internal standards, often structural analogs of the analyte, can exhibit different extraction efficiencies, chromatographic behaviors, and ionization responses, leading to a less accurate correction for analytical variability.[8] This can result in a calibration curve with a lower coefficient of determination and greater deviation of back-calculated concentrations from the nominal values, especially at the lower and upper limits of quantification.
The decision to use a deuterated internal standard is a critical step in ensuring the robustness and reliability of a bioanalytical method.
Caption: Decision pathway for internal standard selection.
Experimental Protocols
Preparation of Calibration Standards
A detailed protocol for the preparation of calibration standards is crucial for establishing a reliable calibration curve. The following is a generalized procedure that can be adapted for the analysis of 4-Hydroxy-3-nitrophenylacetic acid.
-
Stock Solutions: Prepare individual stock solutions of 4-Hydroxy-3-nitrophenylacetic acid (analyte) and this compound (internal standard) in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of 1 mg/mL.
-
Working Solutions:
-
Calibration Standards:
-
In a set of clean tubes, add a fixed volume of the internal standard working solution.
-
To each tube, add an aliquot of the corresponding analyte working solution.
-
Evaporate the solvent under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of the initial mobile phase.
-
The following diagram illustrates the workflow for preparing calibration standards and study samples for analysis.
References
- 1. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 2. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 3. Simultaneous Detection of 3-Nitrotyrosine and 3-Nitro-4-hydroxyphenylacetic Acid in Human Urine by Online SPE LC-MS/MS and Their Association with Oxidative and Methylated DNA Lesions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. api.lib.kyushu-u.ac.jp [api.lib.kyushu-u.ac.jp]
- 5. benchchem.com [benchchem.com]
- 6. Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
- 8. benchchem.com [benchchem.com]
A Comparative Guide to the Detection and Quantification of 4-Hydroxy-3-nitrophenylacetic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for the determination of 4-Hydroxy-3-nitrophenylacetic Acid (NHPAA), a significant metabolite in various biological pathways. We present a detailed comparison of common analytical techniques, including High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), and Enzyme-Linked Immunosorbent Assay (ELISA). This guide is intended to assist researchers in selecting the most appropriate method for their specific application, considering factors such as sensitivity, specificity, and sample matrix.
Data Presentation: Limit of Detection (LOD) and Limit of Quantification (LOQ)
The sensitivity of an analytical method is fundamentally characterized by its Limit of Detection (LOD) and Limit of Quantification (LOQ). The LOD is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy.
The following table summarizes typical LOD and LOQ values for the analysis of NHPAA and structurally similar compounds using different analytical platforms. It is important to note that specific values for NHPAA are not widely published; therefore, the data presented for HPLC-UV and LC-MS/MS are estimates based on the analysis of other nitrophenols and organic acids. The values for ELISA are typical for small molecule hapten assays.
| Analytical Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
| HPLC-UV | 0.1 - 10 µg/mL | 0.5 - 20 µg/mL |
| LC-MS/MS | 0.01 - 10 ng/mL | 0.05 - 50 ng/mL |
| ELISA | 0.1 - 5 ng/mL | 0.5 - 20 ng/mL |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of any analytical assay. Below are representative protocols for the quantification of NHPAA in biological fluids.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
This method is suitable for the quantification of NHPAA in samples with relatively high concentrations of the analyte.
a) Sample Preparation (Human Urine):
-
Centrifuge a 1 mL aliquot of urine at 10,000 x g for 10 minutes to remove particulate matter.
-
To 500 µL of the supernatant, add 50 µL of internal standard solution (e.g., 4-Hydroxy-3-nitrobenzoic acid, 100 µg/mL).
-
Acidify the sample by adding 50 µL of 1 M HCl.
-
Perform solid-phase extraction (SPE) using a C18 cartridge.
-
Condition the cartridge with 1 mL of methanol (B129727) followed by 1 mL of deionized water.
-
Load the acidified sample onto the cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water to remove interfering substances.
-
Elute NHPAA with 1 mL of methanol.
-
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
b) Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of 0.1% formic acid in water and acetonitrile (B52724) (e.g., 70:30 v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
-
UV Detection: 280 nm.
c) Calibration and Quantification:
-
Prepare a series of calibration standards of NHPAA (e.g., 0.5, 1, 5, 10, 20, 50, 100 µg/mL) in the mobile phase.
-
Inject the standards and the prepared samples.
-
Construct a calibration curve by plotting the peak area ratio of NHPAA to the internal standard against the concentration of NHPAA.
-
Determine the concentration of NHPAA in the samples from the calibration curve.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
This method offers high sensitivity and specificity, making it ideal for the analysis of NHPAA in complex biological matrices at low concentrations.
a) Sample Preparation (Human Plasma):
-
To 100 µL of plasma, add 10 µL of an internal standard solution (e.g., ¹³C₆-labeled NHPAA, 100 ng/mL).
-
Precipitate proteins by adding 300 µL of ice-cold acetonitrile.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
b) LC-MS/MS Conditions:
-
LC System: A high-performance liquid chromatography system.
-
Column: A suitable C18 or HILIC column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A linear gradient from 5% to 95% B over a specified time.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
NHPAA: Precursor ion (e.g., m/z 196) → Product ion (e.g., m/z 150).
-
Internal Standard: Appropriate precursor and product ions for the labeled standard.
-
c) Data Analysis:
-
Quantification is performed using the peak area ratios of the analyte to the internal standard against a calibration curve prepared in a surrogate matrix (e.g., charcoal-stripped plasma).
Enzyme-Linked Immunosorbent Assay (ELISA)
a) Principle: A known amount of NHPAA is coated onto a microplate. The sample containing an unknown amount of NHPAA is mixed with a specific primary antibody and added to the plate. The free NHPAA in the sample competes with the coated NHPAA for binding to the antibody. A secondary antibody conjugated to an enzyme is then added, followed by a substrate that produces a measurable signal. The signal intensity is inversely proportional to the concentration of NHPAA in the sample.
b) General Procedure:
-
Coat a 96-well microplate with an NHPAA-protein conjugate (e.g., NHPAA-BSA).
-
Block non-specific binding sites.
-
Prepare standards and samples.
-
Add standards or samples and a fixed concentration of anti-NHPAA primary antibody to the wells.
-
Incubate to allow for competitive binding.
-
Wash the plate to remove unbound reagents.
-
Add an enzyme-conjugated secondary antibody that binds to the primary antibody.
-
Incubate and wash.
-
Add a chromogenic substrate.
-
Stop the reaction and measure the absorbance at a specific wavelength.
-
Generate a standard curve and determine the NHPAA concentration in the samples.
Mandatory Visualization
The following diagrams illustrate the experimental workflows described above.
Caption: General experimental workflow for the quantification of NHPAA.
Caption: Comparison of analytical workflows for different detection methods.
The Gold Standard in Bioanalysis: A Comparative Guide to the Specificity of 4-Hydroxy-3-nitrophenylacetic Acid-d5 in Complex Samples
For researchers, scientists, and drug development professionals, achieving accurate and reproducible quantification of analytes in complex biological matrices is paramount. The choice of an appropriate internal standard is a critical determinant of assay performance, particularly in liquid chromatography-mass spectrometry (LC-MS/MS) based bioanalysis. This guide provides an objective comparison of 4-Hydroxy-3-nitrophenylacetic Acid-d5, a deuterated internal standard, with non-deuterated alternatives, supported by experimental principles and detailed methodologies.
The inherent variability in sample preparation and analysis, including extraction inconsistencies and matrix effects, necessitates the use of an internal standard to ensure data integrity. Stable isotope-labeled internal standards (SIL-ISs), such as this compound, are widely regarded as the "gold standard" for quantitative bioanalysis due to their near-identical physicochemical properties to the analyte of interest, 4-Hydroxy-3-nitrophenylacetic acid (NPAA).
Superior Performance of Deuterated Internal Standards
Deuterated internal standards co-elute with the analyte and experience the same ionization suppression or enhancement in the mass spectrometer's ion source, allowing for effective compensation for matrix-induced variations. This leads to superior accuracy and precision compared to non-deuterated (analog) internal standards, which may have different chromatographic behavior and ionization efficiencies.
| Performance Parameter | This compound (Deuterated IS) | Non-Deuterated Analog IS | Rationale |
| Matrix Effect Compensation | Excellent | Variable to Poor | Co-elution and identical ionization behavior allow for effective normalization of matrix-induced signal fluctuations. |
| Recovery Correction | Excellent | Variable | Experiences the same losses as the analyte during sample preparation, ensuring a constant analyte-to-IS ratio. |
| Accuracy | High | Moderate to Low | Minimizes variability, leading to results closer to the true value. |
| Precision (%CV) | Low (Typically <15%) | Higher (Can exceed 15%) | Consistent correction for random errors results in lower coefficients of variation. |
| Specificity | High | Prone to Interference | Mass difference ensures no cross-talk with the analyte signal. Analog IS may have interfering peaks. |
Experimental Protocols
To objectively evaluate the performance of this compound in a bioanalytical method, a thorough validation should be conducted. Below are detailed methodologies for key experiments.
Sample Preparation: Protein Precipitation for Plasma Analysis
This protocol is a rapid and effective method for removing the majority of proteins from plasma samples.
Materials:
-
Human plasma (with anticoagulant, e.g., K2EDTA)
-
This compound working solution (e.g., 100 ng/mL in methanol)
-
Acetonitrile (ACN) with 0.1% formic acid, chilled to -20°C
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Refrigerated microcentrifuge
Procedure:
-
Thaw frozen plasma samples, calibration standards, and quality control (QC) samples on ice. Vortex gently to ensure homogeneity.
-
To a 1.5 mL microcentrifuge tube, add 100 µL of the plasma sample, calibrator, or QC.
-
Add 20 µL of the this compound working solution to each tube (except for blank matrix samples used to assess interference).
-
Vortex briefly to mix.
-
Add 300 µL of cold ACN with 0.1% formic acid to the sample.
-
Vortex vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge the sample at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
This section provides a starting point for the development of an LC-MS/MS method for the quantification of NPAA using its deuterated internal standard. Note: The following MRM transitions are theoretical and should be optimized experimentally.
Liquid Chromatography (LC) Parameters:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-3.0 min: 5-95% B
-
3.0-4.0 min: 95% B
-
4.1-5.0 min: 5% B
-
Mass Spectrometry (MS) Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
Multiple Reaction Monitoring (MRM) Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| 4-Hydroxy-3-nitrophenylacetic Acid (NPAA) | 196.0 | 150.0 | -15 |
| This compound | 201.0 | 155.0 | -15 |
Method Validation: Evaluation of Matrix Effects
This experiment is crucial to demonstrate the ability of the internal standard to compensate for matrix-induced signal suppression or enhancement.
Procedure:
-
Prepare Three Sets of Samples:
-
Set 1 (Neat Solution): Spike the analyte and this compound into the reconstitution solvent.
-
Set 2 (Post-extraction Spike): Extract blank plasma from at least six different sources. Spike the analyte and the internal standard into the extracted matrix.
-
Set 3 (Pre-extraction Spike): Spike the analyte and the internal standard into blank plasma from the same six sources before extraction.
-
-
Analyze all samples by LC-MS/MS.
-
Calculate the Matrix Factor (MF):
-
MF = (Peak area in Set 2) / (Peak area in Set 1)
-
-
Calculate the IS-Normalized Matrix Factor:
-
IS-Normalized MF = (MF of analyte) / (MF of IS)
-
-
Calculate the Coefficient of Variation (%CV) of the IS-Normalized MF across the different matrix sources. A %CV of ≤15% is generally considered acceptable and demonstrates effective compensation for matrix effects.
Visualizing the Workflow and Rationale
To better understand the experimental process and the underlying principles, the following diagrams illustrate the analytical workflow and the logic behind using a deuterated internal standard.
Safety Operating Guide
Proper Disposal of 4-Hydroxy-3-nitrophenylacetic Acid-d5: A Step-by-Step Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of 4-Hydroxy-3-nitrophenylacetic Acid-d5 is critical for maintaining a secure laboratory environment and adhering to regulatory standards. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage the waste of this deuterated, nitrated aromatic compound.
I. Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This compound is classified as a hazardous substance, causing skin and serious eye irritation, and may cause respiratory irritation[1].
Essential PPE includes:
-
Eye Protection: Wear tightly fitting safety goggles or a face shield.
-
Hand Protection: Use chemical-resistant gloves (e.g., nitrile rubber).
-
Body Protection: A lab coat or chemical-resistant apron is required.
-
Respiratory Protection: If there is a risk of dust formation or aerosolization, use a NIOSH-approved respirator.
Work should always be conducted in a well-ventilated area, preferably within a chemical fume hood[2][3].
II. Step-by-Step Disposal Protocol
The primary and mandated method for the disposal of this compound is through a licensed and approved hazardous waste disposal facility[2][3]. Do not attempt to dispose of this chemical down the drain or in regular solid waste streams[3].
Operational Plan for Waste Management:
-
Waste Identification and Segregation:
-
Clearly label a dedicated waste container for "Halogenated/Nitrated Aromatic Waste" or as per your institution's specific guidelines. The container must be chemically compatible and have a secure lid.
-
Segregate waste containing this compound from other laboratory waste streams to prevent accidental reactions.
-
-
Containerization of Waste:
-
Solid Waste: For pure compound or contaminated solids (e.g., weighing paper, contaminated gloves), place them directly into the designated, labeled waste container. Avoid generating dust during transfer[2].
-
Liquid Waste: If the compound is in solution, transfer the liquid waste to a designated, sealed, and labeled container for hazardous liquid waste. Ensure the container is compatible with the solvent used.
-
-
Labeling and Storage:
-
The waste container must be clearly labeled with the full chemical name: "this compound", the hazard class (Irritant), and the approximate quantity.
-
Store the sealed waste container in a designated, secure, and well-ventilated secondary containment area away from incompatible materials, such as strong oxidizing agents[3].
-
-
Arranging for Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.
-
Provide the EHS department with a complete and accurate description of the waste, including the chemical name and any other components in the waste mixture.
-
-
Documentation:
-
Maintain a detailed log of the waste generated, including the date, quantity, and chemical composition. This is crucial for regulatory compliance and institutional record-keeping.
-
III. Quantitative Data Summary
No specific quantitative data for disposal (e.g., concentration limits for different disposal routes) is provided in the available safety data sheets. The consistent recommendation is for professional disposal regardless of quantity.
| Parameter | Value | Source |
| GHS Hazard Class | Skin Irritant 2, Eye Irritant 2, STOT SE 3 | PubChem[1] |
| Disposal Recommendation | Dispose of contents/container to an approved waste disposal plant | Fisher Scientific[3] |
IV. Disposal Workflow Diagram
The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guidance for Handling 4-Hydroxy-3-nitrophenylacetic Acid-d5
For researchers, scientists, and drug development professionals, this document provides immediate safety, handling, and disposal protocols for 4-Hydroxy-3-nitrophenylacetic Acid-d5.
Disclaimer: This guide is based on the safety data sheet (SDS) for the non-deuterated form, 4-Hydroxy-3-nitrophenylacetic Acid. The toxicological properties of the deuterated form have not been fully investigated, but are expected to be similar.
Hazard Summary
4-Hydroxy-3-nitrophenylacetic Acid is classified as a hazardous chemical. It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2] Therefore, adherence to strict safety protocols is essential.
Personal Protective Equipment (PPE)
Proper personal protective equipment is the first line of defense against exposure. The following PPE is mandatory when handling this compound:
| PPE Category | Specific Requirements | Rationale |
| Eye and Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards. | Protects against splashes and dust particles that can cause serious eye irritation.[1][3] |
| Hand Protection | Chemical-impermeable gloves (e.g., nitrile rubber). Gloves must be inspected prior to use. | Prevents skin contact which can lead to irritation.[3] |
| Body Protection | Wear fire/flame resistant and impervious clothing. A lab coat is the minimum requirement. | Protects skin from accidental spills and contamination.[3] |
| Respiratory Protection | A dust mask (type N95, US) or a full-face respirator if exposure limits are exceeded or irritation is experienced. | Prevents inhalation of dust particles that may cause respiratory irritation.[3] |
Operational Plan: Step-by-Step Handling Procedure
Safe handling of this compound requires a controlled environment and methodical procedures to minimize exposure risk.
1. Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood.[1][3]
-
Ensure that eyewash stations and safety showers are in close proximity to the workstation.[1]
2. Preparation:
-
Read and understand the Safety Data Sheet (SDS) thoroughly before starting any work.
-
Assemble all necessary equipment and PPE.
-
Ensure a clear and uncluttered workspace.
3. Handling the Compound:
-
Do not breathe dust, fumes, gas, mist, vapors, or spray.[1]
-
Avoid contact with skin and eyes.[3]
-
Wash hands thoroughly after handling.[1]
4. Storage:
-
Incompatible with strong oxidizing agents.[1]
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection:
-
Collect waste material in a suitable, labeled, and closed container.[1]
-
-
Disposal Route:
-
Contaminated Clothing:
-
Take off contaminated clothing and wash it before reuse.[3]
-
In Case of Accidental Release:
-
Ensure adequate ventilation and evacuate personnel to a safe area.[3]
-
Wear appropriate personal protective equipment.[3]
-
Avoid dust formation.[3]
-
Sweep up the spilled material and shovel it into a suitable container for disposal.[1]
-
Prevent further leakage or spillage if it is safe to do so.[3]
-
Do not let the chemical enter drains.[3]
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
